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  • Product: N-tert-butyl-2,4,6-trimethylbenzenesulfonamide
  • CAS: 161452-12-6

Core Science & Biosynthesis

Foundational

Mts-protected tert-butylamine structure and properties

This technical guide details the structure, synthesis, and physicochemical properties of Mts-protected tert-butylamine ( -tert-butyl-2,4,6-trimethylbenzenesulfonamide).[1] It is designed for researchers requiring a robus...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structure, synthesis, and physicochemical properties of Mts-protected tert-butylamine (


-tert-butyl-2,4,6-trimethylbenzenesulfonamide).[1] It is designed for researchers requiring a robust, lipophilic amine masking strategy that offers orthogonality to standard carbamate protections (Boc, Fmoc).

Structure, Synthesis, and Orthogonal Deprotection Strategies[1]

-tert-butyl-2,4,6-trimethylbenzenesulfonamide (CAS: 161452-12-6)[1]

Executive Summary

The Mesitylenesulfonyl (Mts) group serves as a specialized protecting group for the tert-butylamine moiety. Unlike the more common Tosyl (Ts) group, the Mts group incorporates three methyl substitutions on the benzene ring (2,4,6-trimethyl). This structural modification exerts a two-fold effect:

  • Enhanced Acid Lability: The electron-donating methyl groups stabilize the sulfonyl cation intermediate, rendering the S–N bond more susceptible to acidolytic cleavage (e.g., TFMSA) compared to the highly robust Tosyl group.

  • Steric Shielding: The ortho-methyl groups provide significant steric hindrance, protecting the sulfonamide nitrogen from unwanted nucleophilic attack or alkylation during synthetic steps.

This guide outlines the synthesis, stability profile, and deprotection protocols for Mts-protected tert-butylamine, establishing it as a critical intermediate in peptidomimetic and complex organic synthesis.[1]

Structural & Physicochemical Profile

The molecule consists of a bulky tert-butyl group attached to the nitrogen of a mesitylenesulfonamide core.

PropertyValueNotes
IUPAC Name

-tert-butyl-2,4,6-trimethylbenzenesulfonamide
CAS Number 161452-12-6
Molecular Formula

Molecular Weight 255.38 g/mol
Physical State Crystalline SolidTypically white to off-white needles.[1][2]
Melting Point 94–96 °C (approx.)Inferred from analogous Mts-amides [1].[1]
LogP (Predicted) ~3.4Highly lipophilic due to trimethyl + t-butyl groups.[1]
Solubility DCM, EtOAc, THF, DMSOInsoluble in water.[1]
pKa (Sulfonamide NH) ~10–11Weakly acidic; deprotonatable by strong bases (NaH).

Synthetic Methodology

The synthesis of Mts-protected tert-butylamine follows a standard Schotten-Baumann-type sulfonylation.[1] Due to the steric bulk of both the tert-butylamine and the Mts-chloride, the reaction requires a non-nucleophilic base and sufficient time to reach completion.

Protocol: Sulfonylation of tert-Butylamine[1]

Reagents:

  • 2,4,6-Trimethylbenzenesulfonyl chloride (Mts-Cl) [1.0 equiv][1]

  • tert-Butylamine [1.2 equiv][1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) [1.5 equiv]

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve Mts-Cl (10 mmol) in anhydrous DCM (50 mL).

  • Addition: Cool the solution to 0 °C. Add TEA (15 mmol) followed by the dropwise addition of tert-butylamine (12 mmol). The reaction is exothermic; maintain temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup:

    • Wash with 1N HCl (2 × 20 mL) to remove excess amine and TEA.

    • Wash with Sat.

      
       (2 × 20 mL) to hydrolyze and remove unreacted sulfonyl chloride.
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography.

Synthesis Logic Diagram

Synthesis MtsCl Mts-Cl (Electrophile) Reaction Nucleophilic Substitution (0°C -> RT, 12h) MtsCl->Reaction tBuNH2 tert-Butylamine (Nucleophile) tBuNH2->Reaction Base TEA / DCM (Base/Solvent) Base->Reaction Workup Acid/Base Wash (Removal of byproducts) Reaction->Workup Product Mts-Protected tert-Butylamine Workup->Product

Figure 1: Synthetic pathway for the protection of tert-butylamine with the Mts group.[1][3]

Stability & Orthogonality

The Mts group provides a unique stability profile that is orthogonal to acid-labile carbamates (Boc) under mild conditions, yet removable under strong acidic conditions without the need for reductive cleavage (unlike Tosyl).

ConditionStabilityExplanation
TFA (Neat) Stable The Mts group is stable to Trifluoroacetic acid (TFA) at RT.[1] This allows for selective removal of Boc groups elsewhere in the molecule while retaining Mts [2].
Piperidine (20%) Stable Stable to standard Fmoc deprotection conditions.
Nucleophiles High The ortho-methyl groups block nucleophilic attack at the sulfur, preventing premature cleavage.
Strong Acid (TFMSA) Labile Cleavable by Trifluoromethanesulfonic acid (TFMSA) or HF.
Reductive (Na/Nap) Labile Cleavable by Sodium Naphthalenide (standard sulfonamide cleavage).

Deprotection Strategies

Detailed below are the two primary methods for removing the Mts group. The choice depends on the sensitivity of the tert-butyl group and other functionalities in the molecule.

Method A: Acidolytic Cleavage (TFMSA)

Best for: Peptides and substrates stable to strong acid. This method exploits the electron-donating nature of the mesitylene ring.

Mechanism: Protonation of the sulfonamide, followed by S–N bond scission assisted by the stabilized mesitylenesulfonyl cation. Reagents: 1M TFMSA in TFA, Thioanisole (Scavenger).

  • Dissolve the protected amine in TFA containing 10% Thioanisole.

  • Cool to 0 °C.

  • Add TFMSA dropwise (final concentration ~1M).

  • Stir at 0 °C for 60–90 minutes.

  • Precipitate with cold ether or neutralize with mild base.

Method B: Reductive Cleavage (Na/Naphthalene)

Best for: Acid-sensitive substrates where the tert-butyl group must be strictly preserved against elimination.[1]

Mechanism: Single electron transfer (SET) to the sulfonyl group, resulting in S–N bond cleavage. Reagents: Sodium metal, Naphthalene, THF.

  • Prepare a dark green solution of Sodium Naphthalenide in THF.

  • Add the Mts-protected amine in THF at -78 °C.

  • Stir until the green color persists (indicating excess reagent).

  • Quench with

    
    .[4]
    
Deprotection Decision Logic

Deprotection Start Mts-Protected Amine Decision Substrate Sensitivity? Start->Decision AcidStable Acid Stable (Peptides, simple alkyls) Decision->AcidStable Robust AcidSens Acid Sensitive (Complex scaffolds) Decision->AcidSens Fragile MethodA Method A: TFMSA / TFA (Acidolytic Cleavage) AcidStable->MethodA MethodB Method B: Na / Naphthalene (Reductive Cleavage) AcidSens->MethodB Result Free tert-Butylamine MethodA->Result Cleaves S-N MethodB->Result Cleaves S-N

Figure 2: Decision tree for selecting the appropriate deprotection methodology.

Applications in Drug Discovery

  • "Safety-Catch" Linkers: The Mts group is stable to mild acid (TFA) used to remove Boc groups. It acts as a permanent protecting group during chain assembly and is removed only in the final "hard acid" (HF or TFMSA) cleavage step [3].

  • Sulfinimidoyl Chloride Precursors: Mts-protected tert-butylamine can be converted into

    
    -tert-butylbenzenesulfinimidoyl chlorides, which are versatile intermediates for constructing chiral sulfinamides and sulfonimidamides in medicinal chemistry [4].[1]
    
  • Lipophilic Masking: In fragment-based drug discovery (FBDD), the Mts group can be used to temporarily increase the LogP of a polar amine fragment to facilitate cell permeability assays before intracellular cleavage.

References

  • Synthesis of Sulfonamides: "Preparation of N-tert-Butylbenzenesulfinimidoyl Chloride." Organic Syntheses, 2025, 102, 477-493.[1]

  • Mts vs Tosyl Stability: "Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride." Aure Chemical.

  • Cleavage Protocols: "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides." Sigma-Aldrich Technical Guides.

  • Tertiary Sulfonamide Cleavage: "Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides." ACS Omega, 2021.

Sources

Exploratory

An In-Depth Technical Guide to N-tert-butyl-2,4,6-trimethylbenzenesulfonamide

Introduction This technical guide provides a comprehensive overview of N-tert-butyl-2,4,6-trimethylbenzenesulfonamide, a sterically hindered sulfonamide of significant interest in synthetic organic chemistry. The sulfona...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides a comprehensive overview of N-tert-butyl-2,4,6-trimethylbenzenesulfonamide, a sterically hindered sulfonamide of significant interest in synthetic organic chemistry. The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science, valued for its chemical stability and distinct physicochemical properties.[1] The subject of this guide, featuring a bulky tert-butyl group attached to the nitrogen and a mesityl (2,4,6-trimethylphenyl) group on the sulfur, presents unique steric and electronic characteristics that influence its reactivity and potential applications. This document will delve into the synthesis, chemical properties, and potential utility of this compound, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Structural Data

A summary of the key chemical and physical properties of N-tert-butyl-2,4,6-trimethylbenzenesulfonamide is presented below. This data is essential for its identification, handling, and use in experimental settings.

PropertyValueSource
IUPAC Name N-tert-butyl-2,4,6-trimethylbenzenesulfonamidePubChem[2]
Synonyms Benzenesulfonamide, N-(1,1-dimethylethyl)-2,4,6-trimethyl-PubChem[2]
CAS Number 161452-12-6PubChem[2]
Molecular Formula C13H21NO2SPubChem[2]
Molecular Weight 255.38 g/mol PubChem[2]
Canonical SMILES CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C)(C)C)CPubChem[2]
InChI Key PSKKPGVWFYBAIT-UHFFFAOYSA-NSpectraBase[3]

Synthesis and Mechanistic Considerations

The primary route for the synthesis of N-tert-butyl-2,4,6-trimethylbenzenesulfonamide is the reaction between 2,4,6-trimethylbenzenesulfonyl chloride and tert-butylamine. This is a classic nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.

Reaction Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products 2,4,6-trimethylbenzenesulfonyl_chloride 2,4,6-Trimethylbenzenesulfonyl Chloride Reaction Nucleophilic Attack & HCl Quenching 2,4,6-trimethylbenzenesulfonyl_chloride->Reaction tert-butylamine tert-Butylamine tert-butylamine->Reaction Base Base (e.g., Triethylamine, Pyridine) Base->Reaction Accepts HCl Solvent Aprotic Solvent (e.g., Dichloromethane, THF) Solvent->Reaction Medium Product N-tert-butyl-2,4,6- trimethylbenzenesulfonamide Reaction->Product Byproduct Triethylammonium Chloride (or similar salt) Reaction->Byproduct

Caption: Synthesis of N-tert-butyl-2,4,6-trimethylbenzenesulfonamide.

Experimental Protocol

The following is a generalized, yet detailed, protocol for the synthesis of N-tert-butyl-2,4,6-trimethylbenzenesulfonamide.

Materials:

  • 2,4,6-trimethylbenzenesulfonyl chloride

  • tert-Butylamine[4][5][6]

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (or other suitable aprotic solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trimethylbenzenesulfonyl chloride in anhydrous dichloromethane.

  • Addition of Amine and Base: To the stirred solution, add triethylamine, followed by the dropwise addition of tert-butylamine. The bulky nature of both the sulfonyl chloride and the amine may necessitate a slightly elevated temperature to drive the reaction to completion.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is quenched with water. The organic layer is separated and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be expected to show a singlet for the nine protons of the tert-butyl group, singlets for the methyl groups on the benzene ring, and a singlet for the two aromatic protons. The N-H proton may appear as a broad singlet.

  • ¹³C NMR: The spectrum would display signals for the quaternary carbon and methyl carbons of the tert-butyl group, the methyl carbons and aromatic carbons of the mesityl group.[3]

  • IR Spectroscopy: Key vibrational bands would include N-H stretching, C-H stretching (aromatic and aliphatic), and characteristic strong S=O stretching bands for the sulfonyl group.

Reactivity and Potential Applications

The steric hindrance provided by the tert-butyl and mesityl groups significantly influences the reactivity of N-tert-butyl-2,4,6-trimethylbenzenesulfonamide. The nitrogen atom is less nucleophilic, and the N-H proton is less acidic compared to less hindered sulfonamides.

Potential Applications:

  • Protecting Group: Due to its stability, the 2,4,6-trimethylbenzenesulfonyl group can be used as a protecting group for amines in multi-step organic synthesis.

  • Synthetic Intermediate: This compound can serve as a precursor for more complex molecules in drug discovery and materials science. The sulfonamide linkage is a common feature in many pharmaceutical agents.[1]

  • Ligand Development: The unique steric and electronic properties could be exploited in the design of novel ligands for catalysis.

Safety and Handling

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound and its precursors.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[4]

Handling of Precursors:

  • 2,4,6-trimethylbenzenesulfonyl chloride: This compound is a corrosive solid and should be handled with care.

  • tert-Butylamine: This is a flammable and corrosive liquid with a strong odor.[5][8] It should be handled in a fume hood, away from ignition sources.[8]

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

N-tert-butyl-2,4,6-trimethylbenzenesulfonamide is a sterically hindered sulfonamide with distinct chemical properties. Its synthesis is straightforward, and its structure offers unique opportunities for applications in organic synthesis, medicinal chemistry, and materials science. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical sciences.

References

Sources

Foundational

The Crowded Interface: A Technical Guide to the Steric Hindrance of N-tert-butyl-2,4,6-trimethylbenzenesulfonamide

Abstract N-tert-butyl-2,4,6-trimethylbenzenesulfonamide stands as a molecule of significant interest in modern organic synthesis and medicinal chemistry. Its utility is intrinsically linked to the profound steric hindran...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-tert-butyl-2,4,6-trimethylbenzenesulfonamide stands as a molecule of significant interest in modern organic synthesis and medicinal chemistry. Its utility is intrinsically linked to the profound steric hindrance imparted by its constituent N-tert-butyl and 2,4,6-trimethylphenyl (mesityl) groups. This in-depth technical guide provides a comprehensive analysis of the steric effects of this molecule, elucidating how its unique three-dimensional architecture governs its reactivity, conformational preferences, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to leverage steric control in chemical design and synthesis.

Introduction: The Architecture of Steric Congestion

Steric hindrance is a fundamental concept in chemistry, describing the influence of the spatial arrangement of atoms on the feasibility and rate of chemical reactions.[1] In N-tert-butyl-2,4,6-trimethylbenzenesulfonamide, two exceptionally bulky substituents are tethered to a central sulfonamide linkage, creating a highly congested molecular environment.

  • The N-tert-butyl Group: A quintessential sterically demanding moiety, the tert-butyl group, with its tetrahedral arrangement of three methyl groups around a central carbon, presents a significant barrier to nucleophilic attack and influences conformational equilibria.[1]

  • The 2,4,6-Trimethylbenzenesulfonyl (Mesitylsulfonyl) Group: The mesityl group is another classic example of a sterically encumbering substituent. The two ortho-methyl groups effectively shield the sulfonyl sulfur and restrict rotation around the C-S bond.

The confluence of these two groups in N-tert-butyl-2,4,6-trimethylbenzenesulfonamide results in a molecule where the sulfonamide nitrogen is exceptionally well-shielded, and the molecule adopts a conformation that minimizes steric strain.

Structural and Conformational Analysis

The dominant conformational preference for N-tert-butyl-2,4,6-trimethylbenzenesulfonamide will be one that minimizes the steric clash between the tert-butyl group and the ortho-methyl groups of the mesityl ring. This is achieved through rotation around the S-N bond to place the bulky groups in a staggered arrangement.

Diagram: Conformational Isomers of N-tert-butyl-2,4,6-trimethylbenzenesulfonamide

cluster_0 Staggered Conformation (Lower Energy) cluster_1 Eclipsed Conformation (Higher Energy) S1 S O1_1 O S1->O1_1 O1_2 O S1->O1_2 N1 N S1->N1 Mesityl1 Mesityl S1->Mesityl1 tBu1 t-Butyl N1->tBu1 S2 S O2_1 O S2->O2_1 O2_2 O S2->O2_2 N2 N S2->N2 Mesityl2 Mesityl S2->Mesityl2 tBu2 t-Butyl N2->tBu2 Staggered Conformation (Lower Energy) Staggered Conformation (Lower Energy) Eclipsed Conformation (Higher Energy) Eclipsed Conformation (Higher Energy) Staggered Conformation (Lower Energy)->Eclipsed Conformation (Higher Energy) Rotation around S-N bond

Caption: Rotational isomers around the S-N bond.

Spectroscopic Manifestations of Steric Hindrance

The steric congestion in N-tert-butyl-2,4,6-trimethylbenzenesulfonamide has a discernible impact on its spectroscopic properties, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of related 2,4,6-trimethylbenzenesulfonyl hydrazones, the aromatic protons of the mesityl group typically appear as a singlet around δ 7.0 ppm, and the methyl protons give rise to two singlets, one for the para-methyl group (around δ 2.2 ppm) and another for the two ortho-methyl groups (around δ 2.6 ppm).[4] The tert-butyl protons in N-tert-butyl-2,4,6-trimethylbenzenesulfonamide are expected to appear as a sharp singlet in the upfield region. The exact chemical shift will be influenced by the anisotropic effects of the aromatic ring and the sulfonamide group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further evidence of the molecule's structure. For the 2,4,6-trimethylbenzenesulfonyl moiety, characteristic signals for the aromatic carbons and the methyl carbons are observed.[4] The tert-butyl group will show two distinct signals: one for the quaternary carbon and one for the three equivalent methyl carbons.[1]

Table 1: Predicted ¹³C NMR Chemical Shifts for N-tert-butyl-2,4,6-trimethylbenzenesulfonamide

Carbon AtomPredicted Chemical Shift (ppm)Rationale
t-Butyl (quaternary)50-60Shielded environment due to steric crowding.
t-Butyl (methyls)30-35Typical range for tert-butyl methyl carbons.
Mesityl (aromatic C-S)135-140Attached to the electron-withdrawing sulfonyl group.
Mesityl (aromatic C-CH₃)140-145Substituted aromatic carbons.
Mesityl (aromatic C-H)130-135Unsubstituted aromatic carbons.
Mesityl (ortho-CH₃)20-25Steric compression may cause a slight shift.
Mesityl (para-CH₃)19-22Less sterically hindered than ortho-methyls.

Reactivity and Synthetic Applications: Harnessing Steric Control

The pronounced steric hindrance of N-tert-butyl-2,4,6-trimethylbenzenesulfonamide is not a mere structural curiosity but a feature that dictates its chemical reactivity and renders it a valuable tool in organic synthesis.

Synthesis of N-tert-butyl-2,4,6-trimethylbenzenesulfonamide

The synthesis of this molecule itself is a testament to its steric challenges. Standard methods for sulfonamide formation, such as the reaction of a sulfonyl chloride with an amine, can be sluggish due to the low nucleophilicity of tert-butylamine and the steric hindrance around the sulfonyl chloride. A patent for the synthesis of N-tert-butyl benzenesulfonamide highlights the difficulties posed by the steric effect of the tert-butyl group, which can lead to low yields.[5]

Experimental Protocol: Synthesis of a Related N-tert-butyl-benzenesulfonamide

This protocol is adapted from a patented procedure for a similar, less hindered sulfonamide and illustrates the general approach.[5]

Materials:

  • Benzenesulfonamide

  • tert-Butanol

  • Hafnium tetrachloride (catalyst)

  • N-methylpyrrolidone (solvent)

Procedure:

  • To a four-necked flask equipped with a thermometer and a reflux condenser, add benzenesulfonamide (31.81 mmol), tert-butanol (47.72 mmol), and hafnium tetrachloride (0.9543 mmol).

  • Add N-methylpyrrolidone (30 mL) as the solvent.

  • Heat the mixture to 150 °C.

  • Monitor the reaction by HPLC until the starting benzenesulfonamide is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter to remove any insoluble substances.

  • Remove the solvent under vacuum to yield the crude product.

Applications in Sterically Demanding Reactions

The bulky nature of the N-tert-butyl-2,4,6-trimethylbenzenesulfonyl group makes it an effective protecting group for amines. Once installed, the sulfonamide is exceptionally robust and can withstand a wide range of reaction conditions. Furthermore, the steric bulk can direct the regioselectivity of subsequent reactions on the substrate. In electrophilic aromatic substitution, a tert-butyl group is a strong para-director due to steric hindrance at the ortho positions.[1]

Diagram: Steric Shielding of the Sulfonamide Nitrogen

Caption: Steric hindrance preventing reagent access to the nitrogen.

Conclusion: A Tool for Molecular Sculpting

N-tert-butyl-2,4,6-trimethylbenzenesulfonamide is a compelling example of how steric hindrance can be exploited as a powerful design element in chemistry. The combination of the bulky tert-butyl and mesityl groups creates a unique and highly congested molecular environment that profoundly influences its structure, spectroscopic properties, and reactivity. For researchers in organic synthesis and drug discovery, a thorough understanding of these steric effects is paramount for the rational design of molecules with tailored properties and for the development of novel synthetic strategies that leverage steric control to achieve desired outcomes.

References

  • The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. Benchchem.
  • CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google P
  • Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Arom
  • N-tert-butyl-2,4,6-trimethylbenzenesulfonamide | C13H21NO2S | CID 3700136 - PubChem.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - Organic Chemistry Portal.
  • Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. PMC.
  • CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives - Google P
  • The Shapes of Sulfonamides: A Rot
  • CRYSTAL STRUCTURE OF N, N,4-TRIMETHYLBENZENESULFONAMIDE AND ITS HIRSHFELD SURFACE ANALYSIS.
  • Crystal structure of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfon
  • N-(Tert-butyl)-2,4,6-trimethylbenzenesulfonamide - Optional[13C NMR] - Chemical - SpectraBase.

Sources

Exploratory

Introduction: The Critical Role of Solubility in the Application of N-tert-butyl mesitylenesulfonamide

An In-Depth Technical Guide to the Solubility of N-tert-butyl mesitylenesulfonamide in Organic Solvents N-tert-butyl mesitylenesulfonamide is a sterically hindered sulfonamide derivative that finds utility in organic syn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of N-tert-butyl mesitylenesulfonamide in Organic Solvents

N-tert-butyl mesitylenesulfonamide is a sterically hindered sulfonamide derivative that finds utility in organic synthesis, often as a protecting group or a synthetic intermediate.[1] The bulky mesityl (2,4,6-trimethylphenyl) and tert-butyl groups impart unique steric and electronic properties to the molecule. As with any compound employed in research and development, particularly in pharmaceutical sciences and process chemistry, a thorough understanding of its solubility characteristics is paramount. Solubility dictates the efficiency of reactions, the feasibility of purification methods such as crystallization, and the ability to formulate the compound for various applications.

This technical guide provides a comprehensive analysis of the factors governing the solubility of N-tert-butyl mesitylenesulfonamide, offers a predictive framework for solvent selection, and details a robust experimental protocol for precise solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solution behavior.

Part 1: Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For N-tert-butyl mesitylenesulfonamide, its molecular structure is the primary determinant of its interaction with various solvents.

1.1 Molecular Structure Analysis

The molecule can be deconstructed into three key components, each contributing differently to its overall polarity and interaction potential:

  • Mesityl Group (2,4,6-trimethylphenyl): This large, aromatic ring with three methyl substituents is highly nonpolar and lipophilic. It will favorably interact with nonpolar and weakly polar solvents through van der Waals forces.

  • tert-Butyl Group: Similar to the mesityl group, this bulky alkyl group is nonpolar and contributes significantly to the molecule's lipophilicity. Its steric hindrance can also disrupt the crystal lattice packing of the solid, which can influence the energy required for dissolution.[2]

  • Sulfonamide Group (-SO₂NH-): This is the polar, hydrophilic core of the molecule. The N-H bond can act as a hydrogen bond donor, and the two oxygen atoms on the sulfonyl group are strong hydrogen bond acceptors. This functionality will drive solubility in polar solvents.

The combination of large nonpolar regions with a central polar, hydrogen-bonding group makes N-tert-butyl mesitylenesulfonamide a molecule with dual character. Its solubility will therefore be highly dependent on the solvent's ability to effectively solvate both the nonpolar and polar moieties.

Logical Relationship of Molecular Features to Solvent Interactions

The following diagram illustrates how the structural components of N-tert-butyl mesitylenesulfonamide dictate its interactions with different classes of organic solvents.

cluster_solvents Solvent Classes Solute N-tert-butyl mesitylenesulfonamide Mesityl Group tert-Butyl Group Sulfonamide (-SO₂NH-) PolarProtic Polar Protic (e.g., Methanol, Ethanol) Solute:f2->PolarProtic H-Bonding (Donor & Acceptor) PolarAprotic Polar Aprotic (e.g., Acetone, THF) Solute:f2->PolarAprotic Dipole-Dipole (H-Bond Acceptor) NonPolar Nonpolar (e.g., Toluene, Hexane) Solute:f0->NonPolar van der Waals Interactions Solute:f1->NonPolar Lipophilic Affinity A 1. Preparation Add excess solid solute to a vial. Add a known volume of solvent. B 2. Equilibration Seal vial and place in a shaker at a constant temperature (e.g., 25°C). Equilibrate for 24-48 hours. A->B C 3. Verification of Equilibrium (Self-Validation) Analyze samples at different time points (e.g., 24h, 36h, 48h). Confirm concentration is stable. B->C D 4. Sampling & Filtration Withdraw supernatant using a syringe. Immediately filter through a 0.2 μm PTFE syringe filter into a clean vial. C->D Equilibrium Confirmed E 5. Dilution & Analysis Accurately dilute the filtered sample with fresh solvent to fall within the analytical instrument's linear range. D->E F 6. Quantification Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method. E->F G 7. Calculation Calculate the original concentration (mg/mL or mol/L) using the dilution factor. F->G

Caption: Experimental workflow for solubility determination by isothermal saturation.

3.4 Detailed Step-by-Step Methodology

  • Preparation of Calibration Curve:

    • Accurately prepare a stock solution of N-tert-butyl mesitylenesulfonamide of known concentration in the chosen solvent.

    • Perform serial dilutions to create a series of standards (typically 5-7) that bracket the expected solubility range.

    • Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve (Absorbance or Peak Area vs. Concentration). Ensure the correlation coefficient (R²) is >0.999 for accuracy.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid N-tert-butyl mesitylenesulfonamide to a vial. A visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

    • Add a precise volume (e.g., 2.0 mL) of the organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in the thermostatically controlled shaker set to the desired temperature.

    • Allow the mixture to equilibrate for at least 24 hours. For new systems, it is critical to confirm that equilibrium has been reached by taking samples at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration is constant.

  • Sampling and Analysis:

    • Once equilibrium is confirmed, allow the vials to stand undisturbed for 30 minutes in the incubator to let the solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately pass the solution through a 0.2 μm PTFE syringe filter into a pre-weighed vial or directly into a volumetric flask for dilution. This step is crucial to remove all undissolved solid particles.

    • Accurately dilute the clear, saturated solution with the solvent to a concentration that falls within the linear range of the previously established calibration curve.

    • Analyze the diluted sample using the calibrated analytical method.

  • Data Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

    • The experiment should be performed in triplicate to ensure reproducibility and report the solubility as the mean ± standard deviation.

Part 4: Conclusion and Practical Implications

Understanding the solubility of N-tert-butyl mesitylenesulfonamide is not an academic exercise; it is a prerequisite for its effective use.

  • For Process Chemistry & Purification: The predictive table suggests that a mixed-solvent system, such as Toluene/Heptane or DCM/Hexane, could be an excellent choice for crystallization. The compound would be highly soluble in the primary solvent (Toluene or DCM) and poorly soluble in the anti-solvent (Heptane or Hexane), allowing for high recovery of pure crystalline material upon addition of the anti-solvent or by cooling a saturated solution.

  • For Synthetic Chemists: When using this compound as a reactant, solvents like THF and DCM are predicted to be excellent choices as they are likely to dissolve the sulfonamide and a wide range of other organic reagents without being overly reactive.

  • For Drug Development Professionals: While this specific molecule may be more of an intermediate, the principles outlined here are directly applicable to active pharmaceutical ingredients (APIs). Poor solubility is a major hurdle in drug development, and a thorough understanding of an API's solution behavior in various pharmaceutically acceptable solvents is essential for formulation design.

This guide provides both a theoretical foundation and a practical framework for assessing the solubility of N-tert-butyl mesitylenesulfonamide. By combining predictive analysis with robust experimental validation, researchers can optimize their processes, improve yields, and accelerate development timelines.

References

  • Solubility prediction of sulfonamides at various temperatures using a single determination. (n.d.). Vertex AI Search.
  • Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Retrieved February 21, 2026, from [Link]

  • Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. (2022). Journal of Chemical & Engineering Data, ACS Publications. Retrieved February 21, 2026, from [Link]

  • Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations. (n.d.). Vertex AI Search.
  • Adibkia, K. (2015). (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Retrieved February 21, 2026, from [Link]

  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane. (n.d.). SciSpace. Retrieved February 21, 2026, from [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlidePlayer. Retrieved February 21, 2026, from [Link]

  • Solubility of N- tert -Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. (2019). Journal of Chemical & Engineering Data. Retrieved February 21, 2026, from [Link]

  • What are the factors affecting solubility of drugs? (2017). Quora. Retrieved February 21, 2026, from [Link]

  • Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile 1-Propanol) Cosolvent Mixtures from 278.15 K to 318.15 K. (2022). MDPI. Retrieved February 21, 2026, from [Link]

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2026). Pharmaceutical Sciences. Retrieved February 21, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: Synthesis of N-tert-butyl-2,4,6-trimethylbenzenesulfonamide

For: Researchers, scientists, and drug development professionals. Introduction and Significance Sulfonamides are a cornerstone functional group in medicinal chemistry, integral to a wide array of therapeutic agents, incl...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Significance

Sulfonamides are a cornerstone functional group in medicinal chemistry, integral to a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] The synthesis of novel sulfonamide derivatives is a critical activity in drug discovery for lead optimization and the development of new chemical entities. The reaction between mesitylenesulfonyl chloride and tert-butylamine produces N-tert-butyl-2,4,6-trimethylbenzenesulfonamide, a sterically hindered sulfonamide. The bulky mesityl and tert-butyl groups can impart specific conformational constraints and metabolic stability to a parent molecule, making this a valuable synthetic transformation.

This document provides a comprehensive, field-proven protocol for this reaction, detailing the underlying mechanism, safety imperatives, step-by-step execution, and purification strategies.

Reaction Principle and Mechanism

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic nucleophilic substitution reaction.[3][4] The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tert-butylamine (the nucleophile) attacks the highly electrophilic sulfur atom of mesitylenesulfonyl chloride.

  • Chloride Displacement: This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, displacing the chloride ion as a leaving group.

  • Proton Transfer: The resulting protonated sulfonamide is deprotonated by a base present in the reaction mixture. A non-nucleophilic organic base, such as triethylamine or pyridine, is essential to neutralize the hydrogen chloride (HCl) byproduct.[1][3] This neutralization step drives the reaction to completion by preventing the protonation of the starting amine, which would render it non-nucleophilic.

The overall reaction is robust and typically proceeds to high yield when proper anhydrous and thermal conditions are maintained.

Mandatory Safety and Handling Protocols

A rigorous adherence to safety protocols is non-negotiable due to the hazardous nature of the reagents. All operations must be conducted within a certified chemical fume hood.

Mesitylenesulfonyl Chloride (CAS 773-64-8):

  • Hazards: Corrosive solid. Causes severe skin burns and eye damage.[5][6] It is also moisture-sensitive and can react with water to release irritating gases.[6]

  • Handling: Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.[5][7] Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[6] Store in a cool, dry, and well-ventilated area, preferably in a refrigerator.[5]

tert-Butylamine (CAS 75-64-9):

  • Hazards: Highly flammable liquid and vapor.[8] Toxic if inhaled and harmful if swallowed. Causes severe skin burns and eye damage.[8]

  • Handling: Work in a well-ventilated area, away from heat, sparks, and open flames.[8] Use explosion-proof equipment and take precautionary measures against static discharge by grounding all containers.[8] Store in a tightly sealed container in a cool, dry place designated for flammable liquids.

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale reaction. Adjustments may be necessary for different scales.

Materials and Reagents
Reagent/MaterialGradeQuantity (for 10 mmol scale)
Mesitylenesulfonyl chloride≥98%2.19 g (10.0 mmol, 1.0 eq)
tert-Butylamine≥99%0.88 g (1.2 mL, 12.0 mmol, 1.2 eq)
Triethylamine (Et₃N)Anhydrous, ≥99.5%2.1 mL (15.0 mmol, 1.5 eq)
Dichloromethane (DCM)Anhydrous, ≥99.8%~50 mL
1 M Hydrochloric Acid (HCl)Aqueous~40 mL
Sat. Sodium Bicarbonate (NaHCO₃)Aqueous~20 mL
Brine (Sat. NaCl)Aqueous~20 mL
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAs needed
Equipment
  • 100 mL Flame-dried, two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Inert gas line (Nitrogen or Argon)

  • Syringes and needles

  • Ice/water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Apparatus for TLC, column chromatography, or recrystallization

Step-by-Step Procedure
  • Reaction Setup: Assemble the flame-dried round-bottom flask with a magnetic stir bar under a positive pressure of inert gas.

  • Amine & Base Addition: To the flask, add 30 mL of anhydrous DCM via syringe. Then, add tert-butylamine (1.2 mL, 12.0 mmol) followed by triethylamine (2.1 mL, 15.0 mmol).

  • Cooling: Cool the stirred solution to 0 °C using an ice/water bath. Maintaining this temperature is crucial to control the initial exotherm of the reaction.[9]

  • Sulfonyl Chloride Addition: In a separate, dry vial, dissolve mesitylenesulfonyl chloride (2.19 g, 10.0 mmol) in 15 mL of anhydrous DCM. Draw this solution into a syringe and add it dropwise to the cooled amine solution over 20-30 minutes.[3][9] A white precipitate of triethylammonium chloride will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the mesitylenesulfonyl chloride starting material is fully consumed.

Workflow and Reaction Visualization

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification setup_flask 1. Add tert-butylamine, Et3N, and anhydrous DCM to a flame-dried flask under N2 cool_flask 2. Cool flask to 0 °C in an ice bath setup_flask->cool_flask add_sulfonyl 3. Add mesitylenesulfonyl chloride solution dropwise cool_flask->add_sulfonyl stir_rt 4. Warm to RT and stir for 12-18h add_sulfonyl->stir_rt monitor_tlc 5. Monitor by TLC stir_rt->monitor_tlc quench 6. Dilute with DCM, wash with 1M HCl monitor_tlc->quench wash_bicarb 7. Wash with sat. NaHCO3 quench->wash_bicarb wash_brine 8. Wash with Brine wash_bicarb->wash_brine dry 9. Dry organic layer (MgSO4) wash_brine->dry concentrate 10. Filter and concentrate dry->concentrate purify 11. Purify via recrystallization or chromatography concentrate->purify characterize 12. Characterize pure product purify->characterize

Caption: Experimental workflow for sulfonamide synthesis.

G Amine R-NH₂ (tert-butylamine) n1 Amine:e->n1:w Nucleophilic Attack SulfonylCl Ar-SO₂Cl (mesitylenesulfonyl chloride) SulfonylCl:w->n1:e Base Base (Et₃N) Product_HCl Ar-SO₂-NHR + Base·H⁺Cl⁻ Base->Product_HCl -H⁺ Intermediate [Ar-SO₂(Cl)-N⁺H₂R] n2 Intermediate->n2 -Cl⁻ n1->Intermediate

Caption: Simplified reaction mechanism.

Workup and Purification Protocol

  • Quenching and Washing: Transfer the reaction mixture to a 250 mL separatory funnel. Dilute with an additional 50 mL of DCM. Wash the organic layer sequentially with:

    • 2 x 20 mL of 1 M HCl (to remove excess triethylamine and tert-butylamine).

    • 1 x 20 mL of water.

    • 1 x 20 mL of saturated NaHCO₃ solution (to neutralize any residual HCl).

    • 1 x 20 mL of brine (to facilitate phase separation).

  • Drying and Concentration: Drain the organic layer into a clean flask and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by either:

    • Recrystallization: Using a suitable solvent system like ethanol/water or ethyl acetate/hexanes.

    • Flash Column Chromatography: Using silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Yield Moisture in the reaction flask or solvents.Ensure all glassware is rigorously flame- or oven-dried. Use freshly opened or distilled anhydrous solvents and reagents.[9]
Inactive (low nucleophilicity) amine.For this specific reaction, this is unlikely. For other, less reactive amines, consider a stronger non-nucleophilic base or microwave-assisted synthesis.[9]
Incomplete Reaction Insufficient reaction time or low temperature.Allow the reaction to stir longer at room temperature. Gentle heating (to reflux in DCM) can be applied if necessary, but monitor for side products.
Difficult Purification Excess base or base-HCl salt co-eluting with the product.Ensure the aqueous workup, particularly the 1M HCl wash, is performed thoroughly to remove all salts and excess base.[9]

References

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Academia.edu. (n.d.). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Retrieved from [Link]_

  • Bowser, J. R., et al. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113. Retrieved from [Link]

Sources

Application

Application Note: Strategic Protection of Sterically Hindered Amines Using the 2-Mesitylenesulfonyl (MTS) Group

Audience: Researchers, scientists, and drug development professionals. Introduction: The Challenge of Hindered Amines in Synthesis In the intricate landscape of multi-step organic synthesis, particularly in the developme...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Hindered Amines in Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex bioactive molecules, the amine functional group presents a recurring strategic challenge.[1][2] Its inherent nucleophilicity and basicity necessitate the use of protecting groups to ensure chemoselectivity during subsequent transformations.[3][4][5] While a vast arsenal of amine-protecting groups exists—most notably carbamates like Boc and Cbz—their application to sterically hindered amines is often fraught with difficulty.[6][7] The steric bulk surrounding the nitrogen atom can significantly impede the approach of protecting group reagents, leading to sluggish reactions, low yields, or failure to react altogether.

The 2-Mesitylenesulfonyl (MTS) group, an arylsulfonyl protecting group, emerges as a powerful and often superior solution for this specific challenge. Derived from 2-mesitylenesulfonyl chloride (MTS-Cl), its unique structural feature—a benzene ring flanked by three methyl groups—imparts a level of steric hindrance that proves advantageous. This bulk not only influences the stability and reactivity of the resulting sulfonamide but also provides a robust shield for the nitrogen atom against a wide array of reaction conditions. This application note provides a detailed guide to the strategic use of the MTS group, covering its mechanistic underpinnings, comparative advantages, and field-proven protocols for its installation and removal.

The MTS Group: A Comparative Overview

The efficacy of a protecting group is judged by its ease of installation, its stability under diverse chemical environments (orthogonality), and the mildness of the conditions required for its removal.[5][8] Sulfonyl groups, in general, are known for their high stability under both acidic and basic conditions, converting amines into significantly less nucleophilic sulfonamides.[9][10] The MTS group shares this stability but possesses distinct advantages over other common sulfonyl groups like p-toluenesulfonyl (Tosyl, Ts) and 2-nitrobenzenesulfonyl (Nosyl, Ns), particularly in the context of complex synthesis.[11][12]

The key distinction lies in its acid lability relative to the Tosyl group. The ortho-methyl groups on the mesitylene ring of the MTS group are thought to sterically hinder the sulfonamide N-S bond, making it more susceptible to cleavage under strong acidic conditions that might be required to remove a Tosyl group.[13][14] Compared to the Nosyl group, which is cleaved under specific nucleophilic conditions with thiols, the MTS group offers a different orthogonal strategy based on strong acidolysis.[15]

Data Presentation: Comparison of Amine Protecting Groups

Protecting GroupReagentKey Stability FeaturesDeprotection ConditionsSuitability for Hindered Amines
MTS MTS-ClStable to basic, oxidative, and many reductive conditions.Strong acids (e.g., TFMSA, HF, 1M TMSOTf/TFA).[14]Excellent; steric bulk can facilitate selective reactions.
Tosyl (Ts) Ts-ClVery high stability to a wide range of conditions, including strong acids.Harsh conditions: Na/NH₃, HBr/phenol, Mg/MeOH.Good, but very difficult to remove.
Nosyl (Ns) Ns-ClStable to acidic conditions. Labile to some bases and nucleophiles.Mild nucleophilic conditions (e.g., thiophenol, K₂CO₃).[9][15]Good; offers orthogonal removal pathway.
Boc Boc₂OStable to basic and hydrogenolysis conditions. Labile to acid.Moderate to strong acids (e.g., TFA, HCl).[16]Moderate to Poor; installation can be very slow or fail.
Cbz Cbz-ClStable to acidic and basic conditions. Labile to hydrogenolysis.Catalytic Hydrogenation (e.g., H₂, Pd/C).[6]Moderate; installation can be challenging.
Mechanism and Workflow

The protection and deprotection sequence using the MTS group follows a straightforward, two-step process that transforms a reactive primary or secondary amine into a temporarily inert sulfonamide and back again.

  • Protection (Sulfonylation): The hindered amine, acting as a nucleophile, attacks the electrophilic sulfur atom of 2-mesitylenesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl byproduct. The steric hindrance of both the amine and the MTS-Cl may necessitate slightly elevated temperatures or longer reaction times compared to less hindered substrates.

  • Deprotection (Acidolysis): The MTS-sulfonamide bond is cleaved under strongly acidic conditions. Reagents such as trifluoromethanesulfonic acid (TFMSA) or methanesulfonic acid (MeSO₃H) are often employed.[14][17] The mechanism involves protonation of the sulfonamide, followed by cleavage of the N-S bond. It is critical to use "scavengers," such as thioanisole or cresol, during deprotection. These additives trap the reactive mesitylenesulfonyl cation that is liberated, preventing it from causing unwanted side reactions, such as the alkylation of sensitive functional groups (e.g., tryptophan or tyrosine residues in peptide synthesis).[13]

Visualization: MTS Protection/Deprotection Workflow

MTS_Workflow cluster_protection PART 1: Protection cluster_deprotection PART 2: Deprotection Start Sterically Hindered Amine (R-NH₂) Protected MTS-Protected Amine (R-NH-MTS) Start->Protected Sulfonylation End Deprotected Amine (R-NH₂) Protected->End Acidolysis MTSCl MTS-Cl Base Pyridine or Et₃N Acid TFMSA / TFA Scavenger Thioanisole

Caption: General workflow for amine protection with MTS-Cl and subsequent deprotection.

Experimental Protocols

Trustworthiness & Self-Validation: These protocols are designed to be self-validating. Each step includes a rationale, and checkpoints for reaction monitoring via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are included. A successful reaction is confirmed by the complete consumption of the starting material and the appearance of a single, new product spot/peak with the expected mass.

Protocol 1: Protection of a Hindered Secondary Amine with MTS-Cl

This protocol describes a general procedure for the N-sulfonylation of a sterically demanding secondary amine.

Materials:

  • Sterically Hindered Amine (1.0 eq)

  • 2-Mesitylenesulfonyl chloride (MTS-Cl, 1.2 eq)[18]

  • Pyridine, anhydrous (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M HCl (aq) solution

  • Saturated NaHCO₃ (aq) solution

  • Brine (saturated NaCl (aq) solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice-water bath, nitrogen/argon line

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered amine (1.0 eq).

    • Expertise & Experience: An inert atmosphere is crucial to prevent moisture from hydrolyzing the MTS-Cl reagent.

  • Solvent and Base Addition: Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration). Add anhydrous pyridine (3.0 eq) to the stirred solution.

    • Expertise & Experience: Pyridine acts as both the base to neutralize HCl and as a nucleophilic catalyst. An excess ensures the reaction goes to completion.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Expertise & Experience: Cooling is essential to control the initial exotherm of the reaction and to minimize potential side reactions.

  • Reagent Addition: Add MTS-Cl (1.2 eq) portion-wise to the cold, stirred solution over 10-15 minutes.

    • Expertise & Experience: Slow, portion-wise addition prevents a rapid temperature increase and ensures a homogenous reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.

    • Self-Validation: Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). A successful reaction will show the disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot.

  • Work-up - Quenching and Extraction: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally brine (1 x 50 mL).

    • Expertise & Experience: The acid wash removes the basic pyridine. The bicarbonate wash removes any residual acid, and the brine wash aids in breaking emulsions and removing water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure MTS-protected amine.

Protocol 2: Deprotection of an MTS-Protected Amine via Acidolysis

This protocol details the cleavage of the MTS group using a strong acid cocktail. Caution: This procedure involves highly corrosive strong acids and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

Materials:

  • MTS-Protected Amine (1.0 eq)

  • Trifluoromethanesulfonic acid (TFMSA, 10 eq)

  • Trifluoroacetic acid (TFA, 50-100 eq)

  • Thioanisole (scavenger, 5 eq)

  • Diethyl ether (ice-cold)

  • Centrifuge tubes, vortex mixer, centrifuge

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry glass vial or flask, dissolve the MTS-protected amine (1.0 eq) in trifluoroacetic acid (TFA) to create an approximate 0.1 M solution.

  • Addition of Scavenger and Acid: To the stirred solution, add thioanisole (5 eq). Cool the mixture to 0 °C in an ice bath.

    • Expertise & Experience: Thioanisole is a critical scavenger that prevents the reactive mesitylenesulfonyl cation from causing unwanted aromatic alkylation.

  • Initiation of Deprotection: Slowly and carefully add trifluoromethanesulfonic acid (TFMSA, 10 eq) to the cold solution.

    • Expertise & Experience: TFMSA is a very strong acid that facilitates the cleavage. The reaction may generate gas. Ensure adequate ventilation.

  • Reaction Progression: Remove the ice bath and stir the mixture at room temperature for 1-4 hours.

    • Self-Validation: Monitor the deprotection by LC-MS. A successful reaction will show the disappearance of the starting material peak and the appearance of a new peak corresponding to the mass of the deprotected amine.

  • Work-up - Precipitation: Once the reaction is complete, transfer the acidic solution to a centrifuge tube. Add ice-cold diethyl ether (approx. 10 times the volume of the TFA) to precipitate the amine product, often as a salt.

    • Expertise & Experience: The desired amine product is typically insoluble in ether, while the cleaved MTS group and scavenger byproducts remain in solution.

  • Isolation: Centrifuge the mixture to pellet the solid product. Carefully decant the ether supernatant.

  • Washing: Resuspend the pellet in fresh, ice-cold diethyl ether, vortex thoroughly, and centrifuge again. Repeat this washing step 2-3 times to remove all residual acid and byproducts.

  • Drying: After the final wash, decant the ether and dry the resulting solid product under high vacuum to yield the deprotected amine, typically as a TFA or TFMSA salt. This salt can be used directly or neutralized in a subsequent step if the free base is required.

References

  • Title: Selective Removal of Mtt Protecting Group From Amines Source: Aapptec Peptides URL: [Link]

  • Title: Protective Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Protection and Deprotection of Amine with Mechanism | Protecting Group Source: YouTube (Souradeep Classes) URL: [Link]

  • Title: Amino Acid-Protecting Groups Source: ACS Chemical Reviews URL: [Link]

  • Title: Amino Acid-Protecting Groups (2019) Source: ACS Chemical Reviews URL: [Link]

  • Title: A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation Source: PMC, John Wiley & Sons, Ltd URL: [Link]

  • Title: Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers Source: Glen Research URL: [Link]

  • Title: Adding TMS Protecting Group Mechanism | Organic Chemistry Source: YouTube (The Organic Chemistry Tutor) URL: [Link]

  • Title: Fluorenylmethyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

  • Title: Amino Acid Derivatives for Peptide Synthesis Source: AAPPTec URL: [Link]

  • Title: Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis Source: PMC, MDPI URL: [Link]

  • Title: Protection and deprotection Source: YouTube (CEC) URL: [Link]

  • Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

  • Title: Sustainable Approaches for the Protection and Deprotection of Functional Groups Source: PMC, Wiley-VCH URL: [Link]

  • Title: Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents... Source: PMC, American Society for Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Sulfonyl Protective Groups Source: Chem-Station International Edition URL: [Link]

  • Title: Protection and deprotection Source: Willingdon College, Sangli URL: [Link]

  • Title: Synthesis of protected primary amines Source: Organic Chemistry Portal URL: [Link]

  • Title: Research could enable assembly line synthesis of prevalent amine-containing drugs Source: University of Illinois Urbana-Champaign URL: [Link]

  • Title: Process for the deprotection of protected amines Source: Google Patents URL
  • Title: (PDF) Amino Acid-Protecting Groups Source: Academia.edu URL: [Link]

  • Title: Protecting group Source: Wikipedia URL: [Link]

  • Title: Amino Acid-Protecting Groups Source: SciSpace URL: [Link]

  • Title: 1 Protection Reactions Source: Wiley-VCH URL: [Link]

  • Title: Cbz-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity Source: PMC, Wiley-VCH URL: [Link]

  • Title: 26.04 Protecting Groups for Amines: Sulfonamides Source: YouTube (TMP Chem) URL: [Link]

  • Title: Amines in Pharmaceutical Synthesis Source: Green Chemistry Teaching and Learning Community (GCTLC) URL: [Link]

  • Title: Synthesis of Substituted Cyclic Amines From Protected Amino Acids Using Oxidative Decarboxylation and Alkylation Source: ResearchGate URL: [Link]

  • Title: The preparation of protected amines or alkylated amino acids Source: Google Patents URL
  • Title: Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity Source: PubMed URL: [Link]

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Method

Conditions for sulfonylation of tert-butylamine

Abstract The synthesis of -tert-butyl sulfonamides is a critical transformation in medicinal chemistry, serving as a gateway to "privileged structures" in drug discovery (e.g., Bosentan analogues, Endothelin receptor ant...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of


-tert-butyl sulfonamides is a critical transformation in medicinal chemistry, serving as a gateway to "privileged structures" in drug discovery (e.g., Bosentan analogues, Endothelin receptor antagonists). While primary amines typically undergo facile sulfonylation, tert-butylamine (

-BuNH

) presents unique challenges due to the steric bulk of the tert-butyl group and the volatility of the amine substrate (bp 44–46 °C). This Application Note provides three validated protocols ranging from standard homogeneous synthesis to scalable biphasic conditions, ensuring high yield and purity.

Introduction & Chemical Strategy

The Challenge: Sterics vs. Nucleophilicity

Sulfonylation is a nucleophilic substitution at the sulfur atom (


-S). Unlike carbonyl acylation, the sulfonyl group is tetrahedral, and the transition state is trigonal bipyramidal.
  • Steric Hindrance: The bulky tert-butyl group shields the nitrogen lone pair, slowing the rate of attack on the sulfonyl chloride (

    
    -SO
    
    
    
    Cl).
  • Electronic Effect: The inductive effect (+I) of the three methyl groups increases the electron density on the nitrogen, making

    
    -BuNH
    
    
    
    a stronger base (
    
    
    ~10.68) than typical primary amines.
  • Implication: The reaction requires a base to neutralize the HCl byproduct.[1][2][3] However, if the base is too bulky (e.g., DIPEA) or the solvent hinders proton transfer, the reaction may stall.

Mechanistic Pathway

The reaction proceeds via the attack of the amine on the sulfur center, displacing the chloride.

Mechanism Substrate Sulfonyl Chloride (R-SO2-Cl) TS Transition State [Trigonal Bipyramidal] Substrate->TS + Amine Amine tert-Butylamine (t-BuNH2) Amine->TS Intermediate Protonated Sulfonamide (R-SO2-NH2(+)-tBu) TS->Intermediate - Cl⁻ Product N-tert-Butyl Sulfonamide (R-SO2-NH-tBu) Intermediate->Product + Base Byproduct Salt (B-H+ Cl-) Intermediate->Byproduct Base Base (B:) (Scavenges H+) Base->Byproduct

Figure 1: Mechanistic pathway for the sulfonylation of sterically hindered amines.

Critical Reaction Parameters

ParameterRecommendationRationale
Stoichiometry 1.1–1.5 equiv. Amine

-BuNH

is volatile; excess ensures completion. It can also act as a sacrificial base if cheap.
Temperature 0 °C

RT
Initial cooling controls the exotherm (preventing sulfonamide hydrolysis or side reactions).
Concentration 0.2 M – 0.5 MHigh concentration favors the bimolecular reaction but increases exotherm risk.
Solvent DCM or TolueneDCM: Excellent solubility for reactants. Toluene: Preferred for scale-up (higher bp, easier workup).

Experimental Protocols

Method A: Standard Homogeneous Conditions (Small Scale / Library Synthesis)

Best for: High-value substrates, parallel synthesis, and moisture-sensitive sulfonyl chlorides.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)

  • tert-Butylamine (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM) [Anhydrous]

  • Catalyst: DMAP (0.1 equiv) [Optional for unreactive substrates]

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with N

    
    . Add Sulfonyl Chloride (1.0 mmol) and DCM (5 mL).
    
  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add TEA (1.5 mmol) followed by DMAP (0.1 mmol, if used).

  • Amine Addition: Add tert-butylamine (1.2 mmol) dropwise over 5 minutes. Note: Expect white fumes (HCl salt formation).

  • Reaction: Stir at 0 °C for 30 mins, then warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Workup:

    • Dilute with DCM (10 mL).

    • Wash with 1M HCl (to remove excess amine/pyridine).

    • Wash with Sat. NaHCO

      
       (to remove unreacted sulfonyl chloride as sulfonate).
      
    • Dry over MgSO

      
      , filter, and concentrate.
      
Method B: Schotten-Baumann Biphasic Conditions (Scale-Up)

Best for: Large scale (>10g), simple substrates, cost-efficiency, and "green" chemistry.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)

  • tert-Butylamine (1.2 equiv)

  • Base: 20% Aqueous NaOH or Na

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: Toluene or DCM (or THF for solubility)

Procedure:

  • Aqueous Phase: In a flask, dissolve NaOH (2.0 equiv) in water (approx. 5 vol relative to amine).

  • Amine Addition: Add tert-butylamine (1.2 equiv) to the aqueous base.

  • Organic Phase: Dissolve Sulfonyl Chloride (1.0 equiv) in Toluene (or DCM).

  • Mixing: Add the organic phase to the aqueous phase slowly at 0–10 °C with vigorous stirring .

    • Critical: The reaction occurs at the interface. High stirring speed (>800 RPM) is essential.

  • Completion: Stir at RT for 4 hours.

  • Workup: Separate phases. Wash organic layer with water and brine. Concentrate to yield product (often sufficiently pure without chromatography).

Method C: "Difficult" Substrates (Strong Base / Anionic)

Best for: Electron-rich sulfonyl chlorides or highly hindered systems where neutral attack is too slow.

Reagents:

  • Sulfonyl Chloride[1][4][5][6]

  • tert-Butylamine[7][8]

  • Base: Sodium tert-butoxide (NaO

    
    Bu) or NaH
    
  • Solvent: THF or DMF

Procedure:

  • Deprotonation: Suspend NaO

    
    Bu (1.2 equiv) in anhydrous THF at 0 °C.
    
  • Amine Activation: Add tert-butylamine (1.0 equiv). Stir for 15 mins to generate the amide anion (

    
    -BuNH
    
    
    
    ).
  • Coupling: Add Sulfonyl Chloride (1.0 equiv) solution dropwise.

  • Quench: Quench carefully with Sat. NH

    
    Cl.
    

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Yield Volatility of

-BuNH

Use 1.5–2.0 equivalents. Ensure condenser is used if heating.
Unreacted R-SO

Cl
Hydrolysis by moistureDry solvents (Method A). Switch to Schotten-Baumann with excess amine (Method B).
Precipitate Clogging Amine-HCl salt formationAdd solvent volume. Use mechanical stirring for scale-up.
Impurity: Sulfonic Acid HydrolysisQuench reaction immediately upon completion. Avoid prolonged exposure to aqueous base.

Workflow Decision Matrix

Workflow Start Start: Sulfonylation of t-BuNH2 ScaleCheck Is Scale > 10g? Start->ScaleCheck SolubilityCheck Is R-SO2Cl Water Sensitive? ScaleCheck->SolubilityCheck No MethodB Method B: Schotten-Baumann (Biphasic NaOH/Toluene) ScaleCheck->MethodB Yes MethodA Method A: Standard (DCM/TEA) SolubilityCheck->MethodA Yes ReactivityCheck Is R-SO2Cl deactivated? SolubilityCheck->ReactivityCheck No MethodC Method C: Anionic (NaOtBu/THF) ReactivityCheck->MethodB No (Standard) ReactivityCheck->MethodC Yes (Electron Rich)

Figure 2: Decision matrix for selecting the optimal synthetic protocol.

Safety & Handling

  • tert-Butylamine: Highly flammable (Flash point: -9 °C) and volatile. Toxic by inhalation and skin absorption. Handle in a fume hood.

  • Sulfonyl Chlorides: Corrosive and lachrymators. React violently with water to release HCl gas.

  • Exotherm Control: The reaction of amines with sulfonyl chlorides is exothermic. Always add the electrophile slowly to the cooled amine solution.

References

  • Synthesis of N-tert-butyl benzene sulfonamide. Patent CN107459471B. Google Patents. Link

  • Synthesis and characterisation of process related impurity in bosentan monohydrate. Journal of Chemical and Pharmaceutical Research, 2013, 5(11):600-604. Link

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. Link

  • Sulfonamide Synthesis via Sulfonyl Chlorides. ChemicalBook Protocols. Link

Sources

Application

Application of Mts Sulfonamides in Peptide Synthesis: A Detailed Technical Guide for Researchers

Introduction: The Enduring Role of Sulfonyl-Based Protecting Groups in Peptide Chemistry In the intricate world of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achiev...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Role of Sulfonyl-Based Protecting Groups in Peptide Chemistry

In the intricate world of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-yield, high-purity peptides. The guanidino side chain of arginine, with its high basicity and nucleophilicity, presents a particular challenge, necessitating robust protection to prevent unwanted side reactions during peptide elongation. Among the arsenal of protective moieties, sulfonyl-based groups have long been a mainstay, offering a balance of stability and controlled cleavage.

While modern peptide synthesis is dominated by the highly acid-labile Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) groups, their historical predecessor, the Mts (2-mesitylenesulfonyl) group, developed by Yajima and coworkers, still holds relevance in specific synthetic contexts.[1][2] This technical guide provides a comprehensive overview of the application of Mts sulfonamides in peptide synthesis, offering detailed protocols, comparative data, and expert insights for researchers, scientists, and drug development professionals.

The Mts Protecting Group: A Deeper Dive into its Chemistry and Rationale for Use

The Mts group is an arylsulfonyl moiety characterized by the sterically hindered mesitylene (2,4,6-trimethylphenyl) ring. This steric bulk, while contributing to the stability of the protecting group, also dictates its cleavage requirements, which are more stringent than those for Pbf and Pmc.

The primary rationale for employing the Mts group lies in its increased stability to trifluoroacetic acid (TFA), the reagent commonly used for the final cleavage in Fmoc-based SPPS. While Pbf and Pmc are readily cleaved by standard TFA cocktails, Mts requires stronger acids, such as methanesulfonic acid (MSA) or trifluoromethanesulfonic acid (TFMSA), for efficient removal.[2][3] This differential lability can be exploited in synthetic strategies requiring orthogonal protection of multiple arginine residues or when enhanced stability of the arginine side chain is desired during prolonged or complex syntheses.

Diagram: Protection and Deprotection of Arginine with the Mts Group

G cluster_protection Protection cluster_deprotection Deprotection Arginine Arginine Arg_Mts Nω-Mts-Arginine Arginine->Arg_Mts Base MtsCl Mesitylene-2-sulfonyl chloride (Mts-Cl) MtsCl->Arg_Mts ProtectedPeptide Peptide-Arg(Mts)-Resin Arg_Mts->ProtectedPeptide SPPS Coupling DeprotectedPeptide Peptide-Arg-OH ProtectedPeptide->DeprotectedPeptide CleavageCocktail Strong Acid (MSA or TFMSA) + Scavengers CleavageCocktail->DeprotectedPeptide

Caption: General workflow for the protection of arginine with Mts-Cl and subsequent deprotection using strong acids.

Comparative Analysis: Mts vs. Pbf and Pmc

The choice of an arginine protecting group is a critical decision in peptide synthesis design. The following table provides a comparative overview of the key characteristics of Mts, Pbf, and Pmc.

Protecting GroupStructureRelative Acid LabilityTypical Cleavage ConditionsKey AdvantagesKey Disadvantages
Mts 2-MesitylenesulfonylLowMethanesulfonic acid (MSA) or Trifluoromethanesulfonic acid (TFMSA)[2][3]High stability, useful for orthogonal strategies.Harsh cleavage conditions, potential for side reactions with sensitive residues.[1]
Pbf 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylHighStandard TFA cocktails (e.g., TFA/TIS/H₂O)[4]Mild cleavage, rapid removal, reduced side reactions with Trp.[4]Less stable than Mts, may not be suitable for all complex syntheses.
Pmc 2,2,5,7,8-Pentamethylchroman-6-sulfonylMediumStandard TFA cocktails, may require longer reaction times than Pbf.[1]Good balance of stability and lability.Slower cleavage than Pbf, higher risk of Trp alkylation.[4]

Experimental Protocols

Protocol 1: Synthesis of Nα-Fmoc-Nω-(mesitylene-2-sulfonyl)-L-arginine (Fmoc-Arg(Mts)-OH)

While Fmoc-Arg(Mts)-OH is commercially available, this protocol outlines a general procedure for its synthesis from Fmoc-Arg-OH for research purposes.

Materials:

  • Fmoc-L-Arginine (Fmoc-Arg-OH)

  • Mesitylene-2-sulfonyl chloride (Mts-Cl)

  • Sodium hydroxide (NaOH) or other suitable base

  • Acetone

  • Water

  • Dioxane

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Dissolution: Dissolve Fmoc-Arg-OH in a mixture of acetone and water.

  • Basification: Cool the solution in an ice bath and add a solution of NaOH to raise the pH to approximately 10-11.

  • Sulfonylation: Slowly add a solution of Mts-Cl in acetone to the reaction mixture while maintaining the pH with the addition of NaOH solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture with HCl to a pH of 2-3.

  • Extraction: Extract the product into ethyl acetate.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by crystallization or column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane).

Note: This is a generalized procedure and may require optimization for specific scales and reaction conditions.

Protocol 2: Incorporation of Fmoc-Arg(Mts)-OH in Fmoc-SPPS

The coupling of Fmoc-Arg(Mts)-OH can be achieved using standard coupling reagents.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Arg(Mts)-OH

  • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amino acid using a standard protocol (e.g., 20% piperidine in DMF).

  • Activation: In a separate vessel, dissolve Fmoc-Arg(Mts)-OH (typically 3-5 equivalents relative to resin loading) and the coupling reagent in DMF. Add the base (e.g., DIPEA) to initiate activation.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for the recommended coupling time (typically 1-2 hours).

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction.

  • Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 3: Cleavage and Deprotection of Mts-Protected Peptides

The removal of the Mts group requires strong acidic conditions. The following are two common methods.

Method A: Methanesulfonic Acid (MSA) Cleavage

Materials:

  • Dry Mts-protected peptide-resin

  • Methanesulfonic acid (MSA)

  • Scavenger cocktail (e.g., anisole, thioanisole, o-cresol)[1]

  • Dichloromethane (DCM) or Trifluoroacetic acid (TFA) as a co-solvent (optional)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Thoroughly dry the peptide-resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of MSA and scavengers. A typical mixture for peptides containing tyrosine is a 1:1:1 (v/v) mixture of anisole, thioanisole, and o-cresol.[1]

  • Cleavage Reaction: Suspend the dry peptide-resin in the scavenger mixture. Add MSA to the suspension. The reaction can be carried out at room temperature for 1-2 hours.

  • Peptide Precipitation: After the cleavage is complete, filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Washing: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.

  • Drying: Dry the crude peptide under vacuum.

Method B: Trifluoromethanesulfonic Acid (TFMSA) Cleavage

Materials:

  • Dry Mts-protected peptide-resin

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., thioanisole, m-cresol)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Thoroughly dry the peptide-resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail by suspending the peptide-resin in a mixture of TFA and scavengers (e.g., thioanisole and m-cresol).[5]

  • Cleavage Reaction: Cool the mixture to 0°C in an ice bath. Slowly add TFMSA dropwise to the mixture with stirring. Allow the reaction to proceed at 0°C for 60-90 minutes.[5]

  • Peptide Precipitation and Isolation: Follow the same procedure as in the MSA cleavage method (steps 4-6).

Diagram: Cleavage Workflow for Mts-Protected Peptides

G DryResin Dry Peptide-Arg(Mts)-Resin CleavageCocktail Prepare Cleavage Cocktail (MSA or TFMSA + Scavengers) DryResin->CleavageCocktail Cleavage Cleavage Reaction (0°C to RT, 1-2 hours) CleavageCocktail->Cleavage Filtration Filter to Remove Resin Cleavage->Filtration Precipitation Precipitate Peptide in Cold Diethyl Ether Filtration->Precipitation Isolation Isolate by Centrifugation Precipitation->Isolation Washing Wash with Cold Ether Isolation->Washing Drying Dry Crude Peptide Washing->Drying

Caption: Step-by-step workflow for the cleavage and deprotection of Mts-protected peptides from the solid support.

Troubleshooting and Mitigation of Side Reactions

The use of the Mts group, particularly with strong acid cleavage, can lead to specific side reactions. Understanding and mitigating these is crucial for obtaining a high-purity final product.

  • O-Sulfonation of Tyrosine: The cleaved mesitylenesulfonyl cation can react with the electron-rich phenol side chain of tyrosine, leading to O-sulfonation.

    • Mitigation: The use of a scavenger cocktail containing anisole, thioanisole, and o-cresol has been shown to effectively suppress this side reaction.[1]

  • Alkylation of Tryptophan: As with other sulfonyl-based protecting groups, the indole side chain of tryptophan is susceptible to alkylation by carbocations generated during cleavage.

    • Mitigation: The inclusion of scavengers such as thioanisole or the use of Boc-protected tryptophan (Fmoc-Trp(Boc)-OH) can minimize this side reaction.[6]

  • Incomplete Cleavage: Due to the stability of the Mts group, incomplete removal can occur, especially with shorter cleavage times or less potent acid cocktails.

    • Mitigation: Monitor the cleavage reaction by HPLC. If incomplete cleavage is observed, extend the reaction time or consider using a stronger acid (e.g., TFMSA instead of MSA).

Conclusion: Strategic Application of Mts in Modern Peptide Synthesis

While the Mts protecting group has been largely superseded by the more acid-labile Pbf and Pmc groups for routine Fmoc-SPPS, it remains a valuable tool in the peptide chemist's arsenal for specific applications. Its enhanced stability provides an orthogonal protection strategy for complex syntheses involving multiple arginine residues or when a more robust protecting group is required. Successful implementation of the Mts group hinges on the use of appropriate strong acid cleavage conditions and a carefully selected scavenger cocktail to mitigate potential side reactions. By understanding the principles and protocols outlined in this guide, researchers can confidently leverage the unique properties of Mts sulfonamides to achieve their synthetic goals.

References

  • Yajima, H., Akaji, K., Mitani, K., Fujii, N., Funakoshi, S., Adachi, H., Oishi, M., & Akazawa, Y. (1979). Studies on peptides. LXXXI. Application of a new arginine derivative, NG-mesitylene-2-sulfonylarginine, to the synthesis of substance P and neurotensin. International Journal of Peptide and Protein Research, 14(2), 169–176. [Link]

  • Yajima, H., Takeyama, M., Kanaki, J., & Mitani, K. (1978). The mesitylene-2-sulphonyl group, an acidolytically removable N-protecting group for arginine. Journal of the Chemical Society, Chemical Communications, (11), 482–483. [Link]

  • Albericio, F., & de la Torre, B. G. (2024). Scope and Limitations of the Use of Methanesulfonic Acid (MSA) as a Green Acid for Global Deprotection in Solid-Phase Peptide Synthesis. Chemistry–A European Journal. [Link]

  • Fidha, F., Kumar, A., Leko, M., Marder, O., Burov, S., Sharma, A., de la Torre, B. G., & Albericio, F. (2025). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. Green Chemistry. [Link]

  • AAPPTEC. (n.d.). Amino Acid Sidechain Deprotection. [Link]

  • AAPPTEC. (n.d.). Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc)-OH vs Fmoc-Arg(Pbf)-OH. [Link]

Sources

Method

Catalytic N-alkylation of sulfonamides using alcohols

Application Note: Catalytic N-Alkylation of Sulfonamides via Hydrogen Borrowing Executive Summary This guide details the protocol for the N-alkylation of sulfonamides using alcohols via the Hydrogen Borrowing (HB) method...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic N-Alkylation of Sulfonamides via Hydrogen Borrowing

Executive Summary

This guide details the protocol for the N-alkylation of sulfonamides using alcohols via the Hydrogen Borrowing (HB) methodology (also known as Hydrogen Autotransfer). Unlike traditional alkylation methods that rely on genotoxic alkyl halides and stoichiometric bases, this catalytic route utilizes stable, non-toxic alcohols as electrophiles. The reaction generates water as the sole byproduct , offering a high atom-economy alternative for pharmaceutical synthesis.[1]

This document provides two distinct protocols:

  • Protocol A (Noble Metal): A robust Ruthenium-based system for challenging substrates.

  • Protocol B (Base Metal): A sustainable Manganese-based system for green chemistry compliance.

Mechanistic Insight: The "Hydrogen Borrowing" Cycle

The core of this transformation is the temporary removal and return of hydrogen by the metal catalyst. It is a redox-neutral process that bypasses the need for external hydrogen gas or high-pressure equipment.

The Process Logic:

  • Dehydrogenation: The metal catalyst (

    
    ) abstracts hydrogen from the alcohol (
    
    
    
    ), converting it into a reactive aldehyde (
    
    
    ) and forming a metal-hydride species (
    
    
    ).
  • Condensation: The in-situ generated aldehyde reacts with the sulfonamide (

    
    ) to form an N-sulfonylimine intermediate.[2] This step releases water.[1][3][4][5][6]
    
  • Hydrogenation: The metal-hydride species (

    
    ) transfers the "borrowed" hydrogen to the imine C=N bond, reducing it to the final N-alkylated amine.
    

Diagram 1: Catalytic Cycle of Hydrogen Borrowing

HB_Mechanism Alcohol Alcohol (R-CH2OH) Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde Dehydrogenation Hydride Metal Hydride (M-H2) Alcohol->Hydride H2 Transfer Imine N-Sulfonylimine Intermediate Aldehyde->Imine + Sulfonamide (- H2O) Product N-Alkylated Sulfonamide Imine->Product Hydrogenation Catalyst Catalyst (M) Product->Catalyst Catalyst->Alcohol Hydride->Product H2 Return

Caption: The redox-neutral Hydrogen Borrowing cycle. The metal catalyst acts as a temporary hydrogen reservoir.

Comparative Analysis of Catalytic Systems

Selection of the catalyst depends on the substrate complexity and sustainability goals.

Table 1: Performance Comparison of Key Catalytic Systems

FeatureRuthenium (Ru) SystemManganese (Mn) SystemIridium (Ir) System
Catalyst Type Noble Metal (Homogeneous)Base Metal (Earth-Abundant)Noble Metal (High Activity)
Typical Precursor

Mn(I)-PNP Pincer

Ligand DPEphos or dppfPNN or PNP ligandsOften ligand-free or simple amines
Temperature 100–110 °C140–150 °C100–120 °C
Base Requirement

or


or


or

Key Advantage High turnover; broad scope including secondary alcohols.[1]Sustainable; low toxicity; cheaper metal cost.Works well in aqueous media or solvent-free.
Primary Reference J. Am. Chem. Soc.[5][7][8] 2009 [1]J. Org.[5][7][8] Chem. 2019 [2]Org.[4][9][10] Lett. 2010 [3]

Experimental Protocols

Protocol A: Ruthenium-Catalyzed N-Alkylation (The "Gold Standard")

Best for: High-value pharmaceutical intermediates where conversion efficiency is paramount.

Reagents:

  • Sulfonamide (1.0 equiv)

  • Alcohol (1.2 – 1.5 equiv)

  • Catalyst:

    
     (0.5 mol%)[7][11]
    
  • Ligand: DPEphos (1.0 mol%)

  • Base:

    
     (10 mol%)[2][10]
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a glovebox or under Argon flow, add

    
     and DPEphos to a pressure tube. Add 1 mL of toluene and stir at RT for 5 mins to generate the active species (solution typically turns orange/red).
    
  • Substrate Addition: Add the sulfonamide, alcohol, and

    
     to the tube.
    
  • Sealing: Cap the pressure tube tightly. (Note: Although no gas is generated, the solvent vapor pressure at 110°C requires a sealed vessel).

  • Reaction: Heat the block to 110 °C for 12–24 hours.

  • Work-up: Cool to room temperature. Filter the mixture through a short pad of Celite to remove inorganic salts. Wash with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (typically Hexanes/EtOAc).

Protocol B: Manganese-Catalyzed N-Alkylation (The "Green" Choice)

Best for: Sustainable process development and cost-sensitive scaling.

Reagents:

  • Sulfonamide (1.0 equiv)

  • Alcohol (1.0 – 1.2 equiv)

  • Catalyst: Mn-PNP Pincer Complex (e.g., Mn(CO)2(PNP)) (2–5 mol%)

  • Base:

    
     (10–20 mol%)
    
  • Solvent: Xylenes or Toluene

Step-by-Step Workflow:

  • Setup: Charge a dried Schlenk tube or pressure vial with the Mn-precatalyst, sulfonamide, and base under an inert atmosphere (

    
     or Ar).
    
  • Solvent/Alcohol: Add the solvent (conc. ~1M) and the alcohol.[2][6][10][12][13][14][15]

  • Activation: Unlike Ru, Mn catalysts often require higher temperatures to activate. Heat to 140–150 °C .

  • Duration: Run for 24 hours.

  • Quench: Cool to RT. Dilute with water and extract with dichloromethane (DCM) or ethyl acetate.

  • Analysis: Check conversion via NMR or HPLC before purification.

Troubleshooting & Optimization

Diagram 2: Experimental Logic Flow

Workflow_Logic Start Start Reaction Check Check Conversion (TLC/LCMS @ 12h) Start->Check HighConv >95% Conversion Check->HighConv Yes LowConv <50% Conversion Check->LowConv No Workup Filter & Purify HighConv->Workup Debug1 Add 5 mol% Base (Re-activate) LowConv->Debug1 Catalyst Dead? Debug2 Increase Temp (+10°C) LowConv->Debug2 Kinetics Slow? Debug3 Check Alcohol Sterics LowConv->Debug3 Substrate Issue?

Caption: Decision matrix for reaction monitoring and troubleshooting.

Common Issues:

  • Low Conversion: Often due to moisture. Ensure the base (

    
    ) is dry and solvents are anhydrous. The imine formation step is reversible; water accumulation can inhibit the forward reaction.
    
  • Bis-alkylation: Primary sulfonamides (

    
    ) can sometimes undergo double alkylation.
    
    • Fix: Use a slight excess of sulfonamide (1.1 equiv) relative to the alcohol to favor mono-alkylation.

  • Steric Hindrance: Secondary alcohols react significantly slower than primary alcohols. For secondary alcohols, increase catalyst loading to 1-2 mol% (Ru) or 5-7 mol% (Mn) and extend time.

References

  • Hamid, M. H., et al. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology.[5][8] Journal of the American Chemical Society, 131(5), 1766–1774.[7] [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.[4] The Journal of Organic Chemistry, 84(6), 3715–3724. [Link]

  • Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols.[1][9] Organic Letters, 12(6), 1336–1339.[9] [Link]

  • Cui, X., et al. (2012). Ruthenium-catalyzed N-alkylation of sulfonamides with alcohols in water. Green Chemistry, 14, 1467-1471. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Deprotection of Mts group from bulky amines

This guide functions as a specialized Technical Support Center for the deprotection of the Mesitylenesulfonyl (Mts) group. It is designed for researchers encountering difficulty with sterically hindered ("bulky") amines...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for the deprotection of the Mesitylenesulfonyl (Mts) group. It is designed for researchers encountering difficulty with sterically hindered ("bulky") amines where standard protocols often fail.

Topic: Removal of Mesitylenesulfonyl (Mts) Protecting Groups from Bulky Amines Ticket Priority: High (Stability/Steric Hindrance Issues) Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Logic

The Mesitylenesulfonyl (Mts) group is a robust sulfonamide-based protecting group. While it is more acid-labile than the Tosyl (Tos) group, it is significantly more stable than Pbf or Pmc groups used in standard Fmoc-SPPS.[1]

The Problem with Bulky Amines: Deprotection of sulfonamides requires protonation of the sulfonamide oxygen followed by S-N bond cleavage. Bulky amines (e.g., N-alkylated residues, sterically crowded guanidines like Arginine in complex sequences) create a "hydrophobic shield." This steric bulk prevents:

  • Protonation: The acid cannot easily access the reaction center.

  • Solvation: The transition state is poorly solvated, raising the activation energy.

The Solution: Standard TFA (Trifluoroacetic acid) cocktails are often insufficient.[1] You must employ a "Hard Acid" strategy using Trifluoromethanesulfonic acid (TFMSA) to drive the equilibrium, combined with specific scavengers to irreversibly trap the mesitylenesulfonyl cation.

Standard Operating Procedure (The "Golden Path")

Use this protocol as your baseline. If this fails, proceed to Module 3 (Optimization).

Reagent Profile:

  • Acid: TFMSA (Trifluoromethanesulfonic acid) – The driving force.

  • Solvent/Proton Source: TFA (Trifluoroacetic acid).[2][3][4][5][6]

  • Scavenger 1: Thioanisole – Critical for trapping the Mts cation.

  • Scavenger 2: EDT (Ethanedithiol) – Prevents oxidation and traps t-butyl cations if present.

Protocol: Low-Acidity TFMSA Cleavage (Recommended Start)

This method avoids the hazards of HF (Hydrofluoric acid) while providing sufficient power to cleave Mts from most hindered amines.

Step-by-Step Workflow:

  • Preparation: Dry the peptide-resin or protected compound thoroughly under vacuum (min 2 hours).

  • Scavenger Addition: In a round-bottom flask, add Thioanisole and EDT to the resin before the acid.[2]

    • Ratio: 100 mg Resin : 200 µL Thioanisole : 100 µL EDT.

  • TFA Solvation: Add TFA (2 mL per 100 mg resin). Stir for 5–10 minutes to swell the matrix and solvate the bulky regions.

  • TFMSA Activation (The Critical Step): Cool the vessel to 0°C (Ice bath). Slowly add TFMSA dropwise.[2]

    • Volume: 200 µL TFMSA per 100 mg resin (approx. 10% v/v final concentration).

  • Reaction: Allow to warm to room temperature. Stir vigorously for 90–120 minutes .

  • Workup: Filter resin. Precipitate filtrate in cold Diethyl Ether (-20°C).

Visualization: The TFMSA Workflow

TFMSA_Workflow Start Dry Resin/Compound Mix Add Scavengers (Thioanisole/EDT) Start->Mix Pre-treatment Swell Add TFA (Swell 10 min) Mix->Swell Solvation Acid Add TFMSA (Dropwise @ 0°C) Swell->Acid Activation React Reaction (90-120 min, RT) Acid->React Cleavage Precip Ether Precipitation React->Precip Isolation

Caption: Standard TFMSA/TFA cleavage workflow for Mts removal. Note the cooling step during TFMSA addition to prevent exotherms.

Troubleshooting & Optimization (Bulky Amine Specifics)

If the standard protocol yields incomplete deprotection (Mts adducts visible in LC-MS +266 Da shift), use these targeted interventions.

Issue: Incomplete Deprotection (Steric Blockade)

Diagnosis: The bulky amine is preventing the acid from maintaining protonation at the sulfonamide oxygen. Fix: Increase Acid Strength (The "High-Acidity" Method).

ParameterStandard ProtocolBulky/Hindered Protocol Reason
TFMSA Conc. 10% (v/v)20-30% (v/v) Higher proton activity overcomes steric shielding.
Time 1.5 - 2 Hours3 - 5 Hours Diffusion into bulky pockets is slow; kinetics are retarded.
Temperature Room Temp (20°C)35°C - 40°C Caution: Increases rate but risks Aspartimide formation. Use only if necessary.
Solvent TFATFA + DCM (10%) Improves solvation of hydrophobic/bulky amines, aiding reagent access.
Issue: Re-attachment of Mts (Equilibrium Shift)

Diagnosis: The Mts cation (


) is forming but reacting back with the amine because the scavenger is too slow or sterically blocked.
Fix:  "Push-Pull" Scavenging.
  • Action: Increase Thioanisole concentration to 15% v/v.

  • Mechanism: Thioanisole is a "soft" nucleophile that preferentially traps the hard sulfonyl cation.

Visualization: Mechanistic Pathway & Scavenger Role

Mts_Mechanism Substrate Mts-Protected Bulky Amine Protonated Protonated Intermediate (Sterically Strained) Substrate->Protonated + TFMSA (H+) Transition Cleavage Event (S-N Bond Break) Protonated->Transition Slow Step Cation Mesitylenesulfonyl Cation (Mts+) Transition->Cation Product Free Amine (Product) Transition->Product Cation->Substrate Re-attachment (If no scavenger) Trap Thioanisole-Mts Adduct (Waste) Cation->Trap + Thioanisole (Rapid Trap)

Caption: Acid-catalyzed cleavage mechanism. The red dotted line represents the failure mode (re-attachment) if thioanisole scavenging is insufficient.

Frequently Asked Questions (FAQs)

Q: Can I use TMSBr (Trimethylsilylbromide) instead of TFMSA? A: Yes. TMSBr/Thioanisole/TFA is an effective alternative "Lewis Acid" approach. It is often milder than TFMSA but highly effective for sulfonamides.

  • Protocol: 1M TMSBr + 1M Thioanisole in TFA. React for 60 mins at 0°C.

  • Why use it? If your molecule contains acid-sensitive moieties (like phospho-amino acids) that might degrade under 20% TFMSA [1].

Q: I see a +106 Da mass shift on my Tryptophan residues. What happened? A: This is alkylation by the cleaved Mts group (or associated linkers).

  • Cause: Insufficient scavenger. The Mts cation attacked the electron-rich indole ring of Trp.

  • Solution: You must use Thioanisole. Additionally, ensure you are using Trp(Boc) protection during synthesis, as the Boc group protects the indole nitrogen until the very last moment of cleavage [2].

Q: Why not just use HF (Hydrofluoric Acid)? A: HF is the historical gold standard for Mts removal and will work. However, it requires specialized Teflon apparatus and poses extreme safety risks (bone decalcification, fatal upon skin contact). TFMSA mimics the acidity of HF without the volatility and specialized equipment requirements, making it the preferred method for modern support labs [3].

Q: My amine is extremely bulky (e.g., N-isopropyl). The reaction stalls at 50%. A: This is a solvation issue. The salt form of the amine might be precipitating or aggregating inside the resin pores.

  • Try: Perform the cleavage in solution if possible (cleave from resin with mild acid first if the linker allows, then treat the protected peptide in solution with TFMSA).

  • Try: Add m-Cresol (5%) to the cocktail. It acts as both a solvent and a scavenger, often penetrating hydrophobic domains better than Thioanisole alone.

References

  • Yajima, H., et al. (1974). Studies on peptides.[2][5][7][8][9][10][11][12] XLI. Acidolysis of the NG-mesitylenesulfonyl group of arginine. Chemical & Pharmaceutical Bulletin.

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[8] International Journal of Peptide and Protein Research.

  • Tam, J. P., et al. (1986). Sn2 deprotection mechanism for the low-high acidity deprotection strategy. Journal of the American Chemical Society.

  • Sigma-Aldrich (Merck). Cleavage and Deprotection Protocols for SPPS. Technical Bulletin.

Sources

Optimization

Technical Support Center: Troubleshooting Mts-Protected Amines

Executive Summary & Core Directive The Problem: You are observing incomplete removal of the Mesitylene-2-sulfonyl (Mts) protecting group, typically from the guanidino side chain of Arginine ( -Arg). The Reality Check: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Problem: You are observing incomplete removal of the Mesitylene-2-sulfonyl (Mts) protecting group, typically from the guanidino side chain of Arginine (


-Arg).

The Reality Check: The user prompt uses the term "hydrolysis." Technically, Mts removal is an acidolysis (cleavage by acid), not hydrolysis (cleavage by water). This distinction is critical because adding water to your reaction mixture often inhibits the cleavage by lowering the acidity function (


) of the cocktail.

The Solution: Mts is significantly more stable than the modern Pbf or Pmc groups used in standard Fmoc chemistry. It requires strong acid conditions (TFMSA or HF) and specific "Push-Pull" scavenger systems . Standard TFA cocktails (e.g., 95% TFA) are thermodynamically insufficient to drive this reaction to completion.

Diagnostic Workflow

Before altering your protocol, confirm the diagnosis. Use this logic tree to isolate the Mts group as the specific failure point.

Mts_Troubleshooting Start Start: Peptide Analysis (LC-MS) CheckMass Check Mass Shift (Delta M) Start->CheckMass Plus182 Observed +182 Da Adduct? CheckMass->Plus182 Mass > Expected Plus106 Observed +106 Da Adduct? CheckMass->Plus106 Mass > Expected Decision1 Diagnosis: Incomplete Mts Removal Plus182->Decision1 Yes Decision2 Diagnosis: Anisole/Scavenger Adduct Plus106->Decision2 Yes Action1 Action: Increase Acid Strength (Switch to TFMSA) Decision1->Action1 Action2 Action: Optimize Scavengers (Add Thioanisole/EDT) Decision2->Action2

Figure 1: Diagnostic logic for identifying Mts-related impurities. +182 Da corresponds to the retained Mesitylenesulfonyl group (


).

The Chemistry of Stubbornness: Why Mts Fails

To troubleshoot effectively, you must understand the mechanism. Mts removal relies on protonating the sulfonamide nitrogen, weakening the S-N bond, and trapping the resulting mesityl cation.

The "Push-Pull" Mechanism

Standard TFA is often too weak to fully protonate the sulfonamide (the "Pull"). We need a stronger acid (TFMSA) and a soft nucleophile (Thioanisole) to attack the methyl group or stabilize the cation (the "Push").

Mechanism Step1 1. Protonation (Requires High Acidity) Step2 2. S-N Bond Cleavage (Rate Limiting Step) Step1->Step2 Step3 3. Cation Capture (Scavenger Role) Step2->Step3 Mesityl Cation Acid Strong Acid (TFMSA/HF) Acid->Step1 Donates H+ Scavenger Thioanisole (Soft Nucleophile) Scavenger->Step2 Assists Cleavage Scavenger->Step3 Traps Cation

Figure 2: The acidolytic cleavage pathway of sulfonamide protecting groups.

Troubleshooting Q&A (Field Guide)

Issue 1: "I used 95% TFA for 4 hours, but the Mts group is still attached."

Diagnosis: Insufficient Acidity (


).
Explanation:  The Mts group was designed to be stable to TFA to allow for Boc-chemistry strategies or specific orthogonal deprotection. TFA (

) is not strong enough to quantitatively cleave Mts, especially if multiple Arginines are present. Solution: You must use TFMSA (Trifluoromethanesulfonic acid) or HF.[1] If HF is not available, the TFMSA/TFA cocktail is the industry standard alternative. See Protocol A below.
Issue 2: "I see the peptide mass, but also a peak at +182 Da."

Diagnosis: Incomplete Deprotection.[2][3][4][5][6] Explanation: The +182 Da shift is the mass of the mesitylenesulfonyl group (


).
Solution: 
  • Temperature: Perform the cleavage at 0°C

    
     Room Temperature. Do not heat, as this promotes sulfonation of Tryptophan.
    
  • Time: Extend reaction time to 2–3 hours.

  • Add Thioanisole: This is non-negotiable for Mts. Thioanisole acts via an

    
    -type mechanism to accelerate the cleavage of the sulfonamide bond [1].
    
Issue 3: "My peptide contains Tryptophan (Trp) and is now showing multiple impurities."

Diagnosis: Alkylation (Sulfonation) of the Indole ring. Explanation: The cleaved Mts group releases a reactive mesityl cation. Without sufficient scavengers, this cation attacks the electron-rich indole ring of Trp. Solution:

  • Use EDT: Ethanedithiol (EDT) is a potent scavenger for this specific cation.[4][5][7]

  • Use m-Cresol: This helps prevent surface modification of the resin and protects Trp.

  • Protocol Adjustment: Ensure your scavenger cocktail volume is at least 10-15% of the total cleavage volume.

Optimized Protocols

Protocol A: The "Gold Standard" TFMSA Cleavage

Recommended for Mts removal without HF apparatus.

Safety Warning: TFMSA is a "Superacid." It fumes and reacts violently with water. Work in a fume hood. Wear acid-resistant gloves.

Reagents:

  • TFA (Trifluoroacetic acid)[1][8][9][10]

  • TFMSA (Trifluoromethanesulfonic acid)[1][8][10]

  • Thioanisole (Accelerator/Scavenger)[4]

  • EDT (Ethanedithiol) (If Trp/Met are present)[5]

Procedure:

  • Preparation: Dry the resin completely. Water kills the acidity.

  • Scavenger Mix: In a separate vial, mix 10% Thioanisole and 5% EDT (if needed) in TFA (85% volume).

    • Example: 850 µL TFA + 100 µL Thioanisole + 50 µL EDT.

  • Resin Swelling: Add the TFA/Scavenger mix to the resin (10 mL per gram of resin). Shake for 10 minutes at 0°C (Ice bath).

  • Acid Activation: Slowly add TFMSA dropwise to the mixture while stirring at 0°C.

    • Ratio: The final concentration of TFMSA should be roughly 10% (Low Acidity) to 20% (High Acidity) depending on difficulty.

    • Standard: Add 100 µL TFMSA per 1 mL of total cocktail.

  • Reaction: Allow to warm to room temperature and stir for 90 to 120 minutes .

  • Precipitation: Filter the resin.[4][7][11] Precipitate the filtrate into cold Diethyl Ether (Et2O).

Data Comparison: Acid Lability
Protecting GroupLability ClassPrimary Removal ReagentRelative Stability
Pbf High95% TFA1 (Baseline)
Pmc High95% TFA~2x more stable than Pbf
Mts Medium-Low TFMSA / HF ~100x more stable than Pbf
Tos (Tosyl) LowHF (Anhydrous)Very Stable

References

  • Yajima, H., Takeyama, M., Kanaki, J., & Mitani, K. (1978).[1][12] The mesitylene-2-sulphonyl group, an acidolytically removable N-protecting group for arginine.[1][12] Journal of the Chemical Society, Chemical Communications, (11), 482-483. Link

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242-5251. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[1][3][4][7][11][13][14][15][16][17] Chemical Reviews, 109(6), 2455-2504. Link

Sources

Troubleshooting

Acid lability of N-tert-butyl mesitylenesulfonamide vs Pbf

A Comparative Analysis of the Acid Lability of N-tert-butyl Mesitylenesulfonamide and Pbf for Amine and Guanidino Group Protection Welcome to our dedicated technical support guide for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of the Acid Lability of N-tert-butyl Mesitylenesulfonamide and Pbf for Amine and Guanidino Group Protection

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth information, troubleshooting advice, and frequently asked questions regarding the use of N-tert-butyl mesitylenesulfonamide and the widely adopted 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting groups. As Senior Application Scientists, our goal is to equip you with the technical knowledge and practical insights necessary to navigate the complexities of amine and guanidino group protection and deprotection in your synthetic workflows.

Part 1: Comparative Analysis: N-tert-butyl Mesitylenesulfonamide vs. Pbf

The selection of a suitable protecting group is a critical decision in multi-step synthesis, directly impacting yield, purity, and the feasibility of complex molecular assembly. Both N-tert-butyl mesitylenesulfonamide and Pbf belong to the class of sulfonyl-based protecting groups, yet their applications and acid labilities differ significantly due to their distinct structural features.

N-tert-butyl Mesitylenesulfonamide: This protecting group combines the steric bulk of a mesitylene (2,4,6-trimethylphenyl) ring with an acid-labile N-tert-butyl group.[1] The mesitylenesulfonyl moiety is known for its steric hindrance, which can influence reaction kinetics.[2] The key to its acid-lability lies in the N-tert-butyl group, which upon protonation, can be cleaved to form a stable tert-butyl cation.[3]

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The Pbf group is a cornerstone in modern solid-phase peptide synthesis (SPPS), particularly for the protection of the guanidino function of arginine.[4][] Its design incorporates a highly substituted dihydrobenzofuran ring system, which enhances its acid lability compared to older-generation sulfonyl protectors like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).[6]

Acid Lability: A Mechanistic Comparison

The acid-catalyzed deprotection of both groups proceeds through a mechanism involving protonation of the sulfonamide, followed by cleavage of the sulfur-nitrogen or nitrogen-alkyl bond.

  • N-tert-butyl Mesitylenesulfonamide Deprotection: The deprotection is initiated by protonation of the sulfonamide nitrogen or oxygen. The subsequent and rate-determining step is the cleavage of the N-tert-butyl bond to release the highly stable tert-butyl cation and the mesitylenesulfonamide. The stability of this tertiary carbocation is a primary driver for the reaction under acidic conditions.[7][8]

  • Pbf Deprotection: In the case of Pbf, acid-catalyzed cleavage involves protonation of a sulfonyl oxygen, which increases the electrophilicity of the sulfur atom. This facilitates the cleavage of the sulfur-nitrogen bond, generating a protonated arginine residue and a reactive Pbf-sulfonyl cation.[9] This cation is a potent electrophile that necessitates the use of scavengers to prevent side reactions.[9][10]

Comparative Lability:

While direct kinetic comparisons in the literature are scarce, a reasoned analysis based on chemical principles suggests that Pbf is significantly more acid-labile than N-tert-butyl mesitylenesulfonamide when used as a protecting group for arginine in the context of Fmoc-SPPS. The electron-donating groups on the dihydrobenzofuran ring of Pbf are specifically designed to destabilize the S-N bond upon protonation, facilitating rapid cleavage under standard TFA conditions.

In contrast, while the N-tert-butyl group is acid-labile, the mesitylenesulfonyl portion is generally more robust. The deprotection of N-tert-butyl mesitylenesulfonamide would require conditions that favor the formation of the tert-butyl cation, which might overlap with the conditions for Pbf cleavage but could require harsher conditions for complete removal depending on the substrate.

Data Summary: Key Characteristics
FeatureN-tert-butyl MesitylenesulfonamidePbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
Protected Group Primarily primary and secondary amines.Guanidino group of Arginine.[]
Cleavage Mechanism Acid-catalyzed cleavage of the N-tert-butyl bond.[7]Acid-catalyzed cleavage of the S-N bond.[9]
Driving Force for Cleavage Formation of a stable tert-butyl cation.[7]Electronic destabilization of the S-N bond by the substituted ring system.
Relative Acid Lability Moderately acid-labile.Highly acid-labile.[4][6]
Typical Deprotection Strong acids (e.g., TFA, HCl).[11]TFA-based cleavage cocktails.[9]
Common Application General organic synthesis.Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[4]

Part 2: Troubleshooting Guides and FAQs

Focus on Pbf: The Peptide Chemist's Workhorse

Given its prevalence in SPPS, the majority of troubleshooting queries relate to the Pbf group.

Frequently Asked Questions (FAQs) for Pbf

  • Q1: Why is my Arg(Pbf) deprotection incomplete?

    • A1: Incomplete deprotection is a common issue. Several factors can contribute:

      • Insufficient Cleavage Time: While 2 hours is a standard starting point, peptides with multiple Arg(Pbf) residues or those with significant steric hindrance may require longer cleavage times (3-4 hours or more).[9] It is advisable to perform a time-course study to optimize the deprotection time for your specific sequence.

      • Inadequate TFA Concentration: Ensure your cleavage cocktail contains a high concentration of TFA, typically 90-95%.[9]

      • Peptide Aggregation: On-resin aggregation can limit reagent access. Consider using aggregation-disrupting additives or performing the cleavage at a slightly elevated temperature (with caution, as this can promote side reactions).[9]

  • Q2: I am observing a side product with a mass of +252 Da. What is it and how can I prevent it?

    • A2: A mass increase of +252 Da is a strong indicator of the reattachment of the cleaved Pbf group to a nucleophilic residue, most commonly the indole ring of Tryptophan.[9]

      • Solution: This side reaction occurs when the Pbf-sulfonyl cation is not effectively trapped. The inclusion of appropriate scavengers is crucial. Water (2.5-5%) is an effective scavenger for this cation.[9] Additionally, protecting the tryptophan indole nitrogen with a Boc group (Fmoc-Trp(Boc)-OH) during synthesis significantly reduces its nucleophilicity and prevents this side reaction.[9][10]

  • Q3: My peptide containing Trp and Arg(Pbf) shows multiple side products after cleavage. What is happening?

    • A3: Tryptophan is highly susceptible to modification during TFA cleavage. Besides Pbf reattachment, it can undergo oxidation (+16 Da) or alkylation by other carbocations generated from side-chain protecting groups (e.g., +56 Da from tert-butyl groups).[9]

      • Solution: A well-formulated cleavage cocktail is essential. For peptides containing both Arg(Pbf) and Trp, a robust scavenger mixture is recommended. Reagent K (TFA/water/phenol/thioanisole/EDT) is a popular choice.[10] The use of Fmoc-Trp(Boc)-OH is also highly recommended to prevent indole modification.[10]

Troubleshooting N-tert-butyl Mesitylenesulfonamide Deprotection

While less commonly used in peptide synthesis, issues with the deprotection of N-tert-butyl mesitylenesulfonamides can arise in general organic synthesis.

  • Q1: The deprotection of my N-tert-butyl mesitylenesulfonamide is slow or incomplete.

    • A1: The stability of the sulfonamide can be influenced by steric and electronic factors.

      • Solution: Stronger acidic conditions may be required. While TFA is often effective, you may need to increase the reaction temperature or use a stronger acid like HCl.[11] However, be mindful of the acid sensitivity of other functional groups in your molecule.

  • Q2: I am observing byproducts from the reattachment of the tert-butyl group.

    • A2: The tert-butyl cation generated during deprotection is an electrophile that can alkylate nucleophilic sites.

      • Solution: The addition of a scavenger that can trap carbocations is recommended. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose.[9]

Part 3: Experimental Protocols and Visualizations

Protocol 1: Standard Global Deprotection of Arg(Pbf)-Containing Peptides

This protocol describes the final cleavage and deprotection step in Fmoc-based solid-phase peptide synthesis.

Reagents and Materials:

  • Peptide-resin (fully synthesized and dried).

  • Cleavage Cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Cold methyl tert-butyl ether (MTBE) or diethyl ether.

  • Reaction vessel with a fritted filter.

  • Centrifuge and centrifuge tubes.

Methodology:

  • Place the dried peptide-resin in the reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours. For peptides with multiple Arg(Pbf) residues, extend this time as necessary.

  • Filter the cleavage solution into a clean centrifuge tube.

  • Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

  • Add cold MTBE (approximately 10 times the volume of the filtrate) to precipitate the crude peptide.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

Diagrams

Deprotection Mechanism of Pbf

Pbf_Deprotection Protected_Arg Arg(Pbf) Protonated_Pbf Protonated Arg(Pbf) Protected_Arg->Protonated_Pbf + H+ TFA TFA (H+) Cleavage S-N Bond Cleavage Protonated_Pbf->Cleavage Deprotected_Arg Deprotected Arg (NH3+) Cleavage->Deprotected_Arg Pbf_cation Pbf+ Cation Cleavage->Pbf_cation Trapped_Pbf Trapped Pbf Byproduct Pbf_cation->Trapped_Pbf Scavenger Scavenger (e.g., H2O, TIS) Scavenger->Trapped_Pbf Traps

Caption: Acid-catalyzed deprotection of the Pbf group.

Troubleshooting Workflow for Incomplete Pbf Deprotection

Pbf_Troubleshooting Start Incomplete Deprotection (Verified by LC-MS) Check_Time Increase Cleavage Time? (e.g., 3-4 hours) Start->Check_Time Check_Cocktail Optimize Cleavage Cocktail? (e.g., add scavengers) Check_Time->Check_Cocktail No Re_run Re-run Cleavage & Analyze Check_Time->Re_run Yes Check_Temp Increase Temperature? (e.g., to 38°C, with caution) Check_Cocktail->Check_Temp No Check_Cocktail->Re_run Yes Check_Temp->Re_run Yes Success Deprotection Complete Re_run->Success

Caption: Decision tree for troubleshooting incomplete Pbf deprotection.

References

  • Sigma-Aldrich. Boc Resin Cleavage Protocol. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • PMC. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • PubMed. Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. [Link]

  • RSC Publishing. The mesitylene-2-sulphonyl group, an acidolytically removable N-protecting group for arginine. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

  • PMC. The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. [Link]

  • Google Patents. Peptide synthesis with sulfonyl protecting groups.
  • University of Bristol. The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t. [Link]

  • PMC. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. [Link]

  • ResearchGate. Boron Trichloride as an Efficient and Selective Agent for Deprotection of tert-Butyl Aryl Sulfonamides. [Link]

  • European Journal of Chemistry. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

  • Fiveable. Acid-Labile Protecting Groups Definition. [Link]

  • DOI. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]

  • SpringerLink. Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. [Link]

  • PMC. Profiling sulfonate ester stability: identification of complementary protecting groups for .... [Link]

  • ResearchGate. The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH 2. [Link]

  • PubMed. Tert-butylsulfonamide. A new nitrogen source for catalytic aminohydroxylation and aziridination of olefins. [Link]

  • ACS Publications. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • ResearchGate. Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. [Link]

  • ResearchGate. Sulfonamides differing in the alkylamino substituent length – Synthesis, electrochemical characteristic, acid-base profile and complexation properties. [Link]

  • Master Organic Chemistry. Aromatic Synthesis (3) - Sulfonyl Blocking Groups. [Link]

  • ResearchGate. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. [Link]

  • ResearchGate. State‐of‐the‐art of benzenesulfonamide protecting groups. A) Comparison.... [Link]

  • RSC Publishing. Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. [Link]

  • ResearchGate. Acid-labile protecting groups. [Link]

  • ResearchGate. The basicity of sulfonamides and carboxamides. Theoretical and experimental analysis and effect of fluorinated substituent. [Link]

  • ChemRxiv. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. (PDF) Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. [Link]

  • Google Patents. Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Glen Research. Deprotection Guide. [Link]

Sources

Optimization

Technical Support Center: Mesitylenesulfonyl Chloride (Msc-Cl) Optimization

Senior Application Scientist Desk Subject: Maximizing Yield and Selectivity in Msc-Cl Reactions Executive Summary: The Steric Trade-Off Mesitylenesulfonyl chloride (Msc-Cl) is a specialized reagent.[1] Unlike its ubiquit...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Maximizing Yield and Selectivity in Msc-Cl Reactions

Executive Summary: The Steric Trade-Off

Mesitylenesulfonyl chloride (Msc-Cl) is a specialized reagent.[1] Unlike its ubiquitous cousins, Methanesulfonyl chloride (MsCl) and Tosyl chloride (TsCl), Msc-Cl carries a massive steric burden: the 2,4,6-trimethyl substitution pattern .[1]

As your Application Scientist, I need you to understand the central dogma of this reagent: The ortho-methyl groups are a double-edged sword. They provide exceptional stability against premature hydrolysis (making Msc-Cl easier to handle), but they significantly retard the rate of nucleophilic attack. Most yield failures occur because researchers apply "standard" TsCl protocols to Msc-Cl without accounting for this kinetic barrier.[1]

Module 1: Core Reaction Dynamics

To optimize yield, we must manipulate the reaction mechanism.

1. The Mechanism: Direct Substitution (No Sulfene)

Unlike MsCl, Msc-Cl possesses no


-protons.[1] It cannot undergo elimination to form a reactive sulfene intermediate.[1] It proceeds strictly via an associative nucleophilic substitution (

-like) at the sulfur atom.
  • The Problem: The two ortho-methyl groups create a "steric wall," blocking the trajectory of incoming nucleophiles.

  • The Solution: You cannot rely on passive reactivity. You must use nucleophilic catalysis (e.g., DMAP, N-Methylimidazole) to form a highly reactive intermediate that extends beyond the steric wall.[1]

2. Comparative Reactivity Table

Use this data to adjust your expectations and reaction times.[1]

ReagentSteric HindrancePrimary MechanismRelative Hydrolysis RateRequired Catalysis
MsCl NoneSulfene (E1cB)FastBase (TEA/DIEA)
TsCl LowDirect AttackModerateBase + optional DMAP
Msc-Cl High (Critical) Direct Attack Slow Base + Mandatory DMAP/NMI
Module 2: Visualization of Signaling & Workflow
Diagram 1: The Steric "Wall" & Catalytic Bypass

This pathway illustrates why standard bases fail and why nucleophilic catalysts are essential for Msc-Cl.

Msc_Mechanism cluster_steric Steric Barrier (Ortho-Methyls) MscCl Msc-Cl (Sterically Hindered) Intermed Acyl-Pyridinium Intermediate (Activated) MscCl->Intermed Fast Attack (Catalysis) Product Sulfonamide/Ester (High Yield) MscCl->Product Direct Attack Blocked (Low Yield without DMAP) Hydrolysis Sulfonic Acid (Byproduct) MscCl->Hydrolysis Slow (H2O) Base Tertiary Base (TEA/DIEA) Base->Hydrolysis Scavenges HCl DMAP Nucleophilic Catalyst (DMAP/NMI) DMAP->Intermed Intermed->Product Nu Attack Nu Nucleophile (Amine/Alcohol) Nu->Product

Caption: The "Steric Wall" effect prevents direct nucleophilic attack.[1][2][3] High yields require a nucleophilic catalyst (DMAP) to form a reactive intermediate that bypasses the steric hindrance of the mesityl group.

Module 3: Standardized Protocols
Protocol A: Sulfonylation of Amines (Protection/Derivatization)

Use this for protecting Guanidines (Arg) or primary amines.

  • Stoichiometry:

    • Substrate (Amine): 1.0 equiv[4]

    • Msc-Cl: 1.2 – 1.5 equiv (Excess required due to kinetics)[1]

    • Triethylamine (TEA): 2.0 equiv (Acid scavenger)

    • DMAP: 0.1 – 0.2 equiv (Critical for yield)

  • Solvent: Anhydrous DCM or DMF.[1] (DCM is preferred for ease of workup; DMF for solubility).[1]

  • Procedure:

    • Dissolve amine, TEA, and DMAP in solvent under

      
       atmosphere.
      
    • Cool to 0°C.[1]

    • Add Msc-Cl portion-wise (solid) or dropwise (solution) over 10 minutes.[1]

    • Warm to Room Temperature: Unlike MsCl, which reacts at 0°C, Msc-Cl often requires RT or even mild heating (35°C) to drive to completion.[1]

    • Monitoring: Check TLC after 2 hours.[1] If incomplete, add 0.2 equiv Msc-Cl and stir for 2 more hours.

  • Workup:

    • Quench with saturated

      
      .[1]
      
    • Extract with DCM.[1]

    • Wash organic layer with 1M HCl (removes DMAP/TEA) and Brine.[1]

    • Dry over

      
      .[1]
      
Protocol B: Carboxylic Acid Activation (Mixed Anhydrides)

Use this for peptide coupling or esterification.

  • Mechanism: Msc-Cl reacts with the carboxylic acid to form a mixed sulfonic-carboxylic anhydride.[1] This intermediate is highly reactive toward amines (peptide bond) or alcohols.[1]

  • Key Optimization:

    • Base Choice: Use N-Methylimidazole (NMI) instead of Pyridine/TEA.[1] NMI acts as both base and catalyst, significantly accelerating the initial activation step [1].

  • Procedure:

    • Carboxylic Acid (1.0 equiv) + Msc-Cl (1.0 equiv) in DCM.[1]

    • Add NMI (2.5 equiv) at -5°C.

    • Stir 15-30 mins (Activation phase). Note: Solution usually turns yellow.[1]

    • Add Nucleophile (Amine/Alcohol) (1.0 equiv).[1]

    • Stir 1 hour at 0°C, then 2 hours at RT.

Module 4: Troubleshooting Matrix

Symptom: Low Yield (<50%)

  • Root Cause 1: Insufficient Activation.[1]

    • Fix: Did you add DMAP? If using Pyridine as solvent, it is often too sterically hindered itself to catalyze Msc-Cl effectively.[1] Add 10 mol% DMAP.[1]

  • Root Cause 2: Premature Quenching.[1]

    • Fix: Msc-Cl reactions are slow.[1] Extend reaction time to 12-24 hours.

Symptom: Starting Material Remains (Incomplete Conversion)

  • Root Cause: Moisture Competition.[1]

    • Fix: Although Msc-Cl is stable, the intermediate (sulfonyl ammonium salt) is moisture sensitive.[1] Ensure glassware is flame-dried and solvents are anhydrous.[1]

  • Root Cause: Steric Clash.[1]

    • Fix: If your substrate is also sterically hindered (e.g., secondary amine), switch solvent to Pyridine and heat to 50°C.[1]

Symptom: Difficulty Purifying Product

  • Root Cause: Mesitylenesulfonic acid contamination.[1]

    • Fix: The byproduct (Mesitylenesulfonic acid) is water-soluble but lipophilic enough to drag into organics.

    • Protocol: Wash the organic layer with 10% Citric Acid (better than HCl for preventing emulsion) followed by Sat.

      
       . If solid, recrystallize from Hexane/EtOAc; the sulfonamide product usually crystallizes, while the sulfonic acid remains in solution or is washed away.
      
Diagram 2: Troubleshooting Logic Flow

Troubleshooting Start Issue: Low Yield / Impurity CheckTLC Check TLC: Is SM remaining? Start->CheckTLC YesSM Yes: Incomplete Reaction CheckTLC->YesSM Yes NoSM No: Product Lost/Decomposed CheckTLC->NoSM No CatCheck Was DMAP/NMI used? YesSM->CatCheck WorkupCheck Check Aqueous Layer pH NoSM->WorkupCheck AddCat Action: Add 10-20 mol% DMAP CatCheck->AddCat No TimeCheck Reaction Time < 4h? CatCheck->TimeCheck Yes ExtendTime Action: Extend to 12-24h or Heat to 40°C TimeCheck->ExtendTime Yes AcidWash Action: Ensure Acid Wash (pH 3) to remove Pyridine/DMAP WorkupCheck->AcidWash HydrolysisCheck Product Hydrolyzed? WorkupCheck->HydrolysisCheck

Caption: Decision tree for diagnosing yield issues. Note that "Time" and "Catalysis" are the most frequent failure points due to the steric nature of Msc-Cl.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I substitute Msc-Cl with TsCl (Tosyl Chloride) to save money? A: Only if your product is stable to acid deprotection.[1] Msc-based protecting groups (like Mtr or Mts) are designed to be more acid-labile than Tosyl groups but more stable than simple acyl groups.[1] If you switch to TsCl, you will require much harsher conditions (e.g., HF or boiling HBr) to remove the protecting group later, which might destroy your peptide/molecule [2].[1]

Q: Why does the reaction turn yellow/orange? A: This is normal when using NMI or Pyridine. It indicates the formation of the activated N-sulfonylammonium intermediate. If it turns dark brown/black, you likely have an exotherm issue—cool the reaction more aggressively during addition.

Q: How do I remove excess Msc-Cl during workup? A: Add a nucleophilic scavenger like N,N-dimethylethylenediamine (0.5 equiv) 15 minutes before workup.[1] This converts excess Msc-Cl into a water-soluble amine-sulfonamide that washes out in the acidic extraction phase.[1]

References
  • Wakselman, M. (1998).[1] "Mesitylenesulfonyl Chloride."[1][5] Encyclopedia of Reagents for Organic Synthesis. Wiley.[1]

  • Fuji, N., et al. (1987).[1] "Studies on peptides. CLI. Application of the mesitylenesulfonyl (Mts) group to the protection of the guanidino function of arginine." Chemical & Pharmaceutical Bulletin, 35(9), 3641-3647.[1]

  • Sigma-Aldrich. (2024).[1] "2-Mesitylenesulfonyl chloride Technical Data Sheet."

  • Organic Syntheses. (1977).[1] "Mesitylenesulfonylhydrazine, and (1α,2β,6α)-2,6-Dimethylcyclohexanecarbonitrile."[1] Org.[1][6][7][8] Synth. 57,[1] 80. (Describes purification and handling of Msc-Cl derivatives).

Sources

Troubleshooting

Technical Support Center: Mts Protecting Group Removal

Topic: Cleavage of Arg(Mts) using TFMSA or HF Audience: Senior Researchers & Peptide Chemists Status: Active Guide Welcome to the Advanced Peptide Cleavage Support Center. You are accessing the technical guide for removi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cleavage of Arg(Mts) using TFMSA or HF

Audience: Senior Researchers & Peptide Chemists Status: Active Guide

Welcome to the Advanced Peptide Cleavage Support Center.

You are accessing the technical guide for removing the Mesitylenesulfonyl (Mts) protecting group. Unlike the highly acid-labile Pbf or Pmc groups used in standard Fmoc chemistry, Mts is a "hard" acid-stable group (typically used in Boc chemistry or specific Fmoc orthogonal strategies). It requires superacid conditions for removal.

This guide provides validated protocols for the two primary cleavage methods: TFMSA (Trifluoromethanesulfonic Acid) and HF (Hydrogen Fluoride) .

Module 1: Method Selection & Decision Matrix

Before initiating cleavage, you must select the appropriate reagent based on your laboratory capabilities and peptide sequence sensitivity.

Comparative Analysis: HF vs. TFMSA
FeatureHydrogen Fluoride (HF) TFMSA
Cleavage Power Gold Standard. Cleaves Arg(Mts) cleanly in 30-60 min.[1]High. Cleaves Arg(Mts) but requires longer times (60-120 min) and specific scavengers.
Equipment Specialized. Requires Teflon/Kel-F vacuum line. Glassware will dissolve. Standard. Compatible with standard round-bottom flasks (glass).
Safety Profile Extreme Hazard. Bone-seeking poison; fatal on skin contact. Requires full PPE + Calcium Gluconate.High Hazard. Corrosive and hygroscopic, but non-volatile. Safer than HF.
Side Reactions Low (if "Low-High" method is used).[2][3]Higher risk of side reactions due to prolonged acid exposure if not scavenged well.
Decision Logic Flowchart

CleavageSelection Start Start: Arg(Mts) Removal EqCheck Do you have a Teflon/Kel-F Vacuum Line? Start->EqCheck SafetyCheck Is HF handling permitted in your facility? EqCheck->SafetyCheck Yes TFMSA_Path Method B: TFMSA Cleavage (Alternative) EqCheck->TFMSA_Path No (Glass only) SeqCheck Does peptide contain Met, Trp, or Asp(OcHx)? SafetyCheck->SeqCheck Yes SafetyCheck->TFMSA_Path No HF_Path Method A: HF Cleavage (Gold Standard) SeqCheck->HF_Path No (Robust) LowHigh Use 'Low-High' Protocol (Tam Method) SeqCheck->LowHigh Yes (Sensitive)

Figure 1: Decision matrix for selecting the appropriate cleavage reagent for Mts-protected Arginine.

Module 2: TFMSA Cleavage Protocol (The "Glassware" Solution)

Mechanism: TFMSA is a superacid that, when mixed with TFA, increases the acidity of the medium (Hammett acidity function) sufficiently to protonate the sulfonyl group and cleave the N-S bond. Critical Requirement: You must use Thioanisole . In TFMSA cleavage, thioanisole acts as a "push-pull" accelerator that aids in the cleavage of hard sulfonamide bonds like Mts.

Protocol: Standard High-Acidity TFMSA Cocktail

Best for: Peptides containing Arg(Mts) without extremely sensitive residues like Met(O) or Trp(For).

Reagents:

  • TFA (Trifluoroacetic acid)[4]

  • TFMSA (Trifluoromethanesulfonic acid)[1][5]

  • Thioanisole (Accelerator/Scavenger)

  • m-Cresol (Scavenger)

Step-by-Step Workflow:

  • Preparation: Place 100 mg of dried peptide-resin in a standard round-bottom flask with a magnetic stir bar.

  • Scavenger Addition: Add 100 µL m-Cresol and 100 µL Thioanisole .

  • Solvation: Add 1.0 mL TFA . Stir for 5 minutes to swell the resin.

  • Acidification (The Critical Step):

    • Cool the flask to 0°C (Ice bath).

    • Slowly add 100 µL TFMSA dropwise. (Ratio: TFA:TFMSA approx 10:1).

    • Note: Exothermic reaction. Fumes will be generated.

  • Reaction:

    • Allow to warm to Room Temperature (RT).[6]

    • Stir for 90 - 120 minutes . (Mts is slower to cleave than Mtr or Pbf).

  • Precipitation:

    • Pour the mixture into 50 mL of cold Diethyl Ether or MTBE .

    • Centrifuge to pellet the peptide.[4] Wash 3x with ether to remove the acid/scavengers.

TFMSA Troubleshooting (FAQ)

Q: My LC-MS shows a mass +266 Da higher than expected. What is this? A: This is the intact Mts group . The cleavage was incomplete.

  • Fix: Increase the TFMSA concentration to 15-20% or extend reaction time to 3 hours. Ensure the resin was fully swollen in TFA before adding TFMSA.

Q: I see multiple peaks with +106 Da mass shifts. A: This is alkylation (likely p-cresol or thioanisole adducts) on Tryptophan.

  • Fix: If your peptide has Trp, use EDT (Ethanedithiol) in the scavenger mix and keep the reaction at 0°C for the entire duration.[2] Do not warm to RT.

Module 3: HF Cleavage Protocol (The "Gold Standard")

Mechanism: Anhydrous HF is a small, highly penetrating solvent and superacid. It cleaves Mts cleanly and minimizes re-attachment because the fluoride ion is a poor nucleophile compared to the triflate ion in TFMSA.

Protocol: Standard "High" HF

Required: Commercial HF Apparatus (e.g., Peptide Institute, Toho) made of Teflon/Kel-F.

Reagents:

  • Anhydrous HF[5][7][8]

  • Anisole (Scavenger)[1][2]

  • p-Cresol (Scavenger)[8]

Step-by-Step Workflow:

  • Loading: Place dry resin in the Kel-F reaction vessel. Add a magnetic stir bar.[6]

  • Scavenger: Add 1.0 mL Anisole per gram of resin (add p-cresol if Trp is present).[1]

  • Assembly: Screw the vessel onto the vacuum line. Cool to -78°C (Dry ice/Acetone).

  • Distillation: Evacuate air. Distill 10 mL HF (per gram resin) into the vessel.

  • Cleavage:

    • Warm vessel to 0°C (Ice water bath).

    • Stir for 60 minutes . (Arg(Mts) is stable; do not cut this time short).

  • Evaporation: Evaporate HF under high vacuum (using a KOH trap to neutralize fumes).

  • Extraction: Wash resin with Ether (to remove scavengers), then extract peptide with 10% Acetic Acid or 50% Acetonitrile/Water.

Advanced: The "Low-High" HF Method (Tam's Method)

Use this if your peptide contains Met(O), Cys(4-MeBzl), or Trp(For).

  • Low HF Step: HF : DMS : p-Cresol (25 : 65 : 10). React at 0°C for 2 hours.[3]

    • Function: Removes Benzyl groups via an SN2 mechanism (minimizes carbocations) and reduces Met(O) to Met. Does NOT cleave Arg(Mts).

  • High HF Step: Evaporate the Low HF mixture. Recharge with anhydrous HF (90%) and Anisole (10%). React at 0°C for 45-60 mins.

    • Function: Cleaves the Arg(Mts).[1][9]

Module 4: Common Pitfalls & Chemical Logic
Side Reaction Visualization

SideReactions Mts_Cleavage Mts Cleavage (Acidolysis) Carbocation Mesityl Carbocation (+) Mts_Cleavage->Carbocation Scavenger Thioanisole/Cresol Carbocation->Scavenger Trapping (Good) Trp Tryptophan (Indole Ring) Carbocation->Trp Alkylation (Bad)

Figure 2: The competition between the scavenger and the peptide (Trp) for the reactive Mesityl carbocation.

Critical FAQs

Q: Can I use standard TFA/TIS/Water (95:2.5:2.5) cocktails? A: NO. Standard Fmoc cocktails will not touch Arg(Mts). You will recover the protected peptide. You need the superacid acidity of TFMSA or HF.[1]

Q: Why is Thioanisole required for TFMSA but Anisole is used for HF? A: In TFMSA, Thioanisole acts as a weak base that gets protonated, but also acts as a soft nucleophile that facilitates the cleavage of the sulfonyl group via a specific "push-pull" mechanism. Anisole is a weaker nucleophile and is less effective at accelerating the cleavage of the hard Mts group in TFMSA [1].

Q: How do I handle the toxicity of HF? A: Always have Calcium Gluconate gel immediately available. HF burns are initially painless but penetrate deep to destroy bone. Never work alone.

References
  • Yajima, H., et al. (1978). Studies on peptides.[1][2][3][4][6][9][10][11][12][13] LXXV. The mesitylenesulfonyl (Mts) group, an acidolytically removable NG-protecting group for arginine.[14] Chemical & Pharmaceutical Bulletin.[12]

  • Tam, J.P., Merrifield, R.B., et al. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.

  • Thermo Fisher Scientific. Introduction to Cleavage Techniques. Peptide Synthesis Technical Guide.

  • Bachem. Global Deprotection and Cleavage of Peptides Synthesized by Boc Chemistry. Technical Note.

Sources

Optimization

Technical Support Center: N-tert-Butyl Sulfonamide Deprotection

Topic: Troubleshooting Side Reactions & Optimization of N-tert-Butyl Sulfonamide Cleavage Document ID: TS-CHEM-NBS-001 Last Updated: February 2026 Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Optimization of N-tert-Butyl Sulfonamide Cleavage Document ID: TS-CHEM-NBS-001 Last Updated: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

Why is this difficult? Unlike the N-Boc (tert-butyloxycarbonyl) group, which is acid-labile and releases CO₂ to drive the reaction forward, the N-tert-butyl sulfonamide is an unactivated alkyl-sulfonamide bond. It is significantly more stable. Standard Boc-deprotection conditions (e.g., 20% TFA in DCM) are often insufficient, leading to "stalled" reactions.

The Primary Threat: The tert-Butyl Cation (


) 
When the bond is successfully cleaved, it generates a transient tert-butyl carbocation. This is a potent electrophile. In the absence of a dedicated "trap" (scavenger), this cation will attack the most electron-rich site available—often your product's aromatic scaffold—resulting in irreversible Friedel-Crafts alkylation .

Mechanism & Side Reaction Pathways[8]

The following diagram illustrates the "Fork in the Road" where the reaction succeeds or fails based on cation management.

DeprotectionMechanism Start N-t-Bu Sulfonamide Protonation Protonated Species (R-SO2-NH2+-tBu) Start->Protonation Strong Acid (TfOH/TFA) Cleavage Bond Cleavage Protonation->Cleavage Heat/Time Cation t-Bu Cation (t-Bu+) (HIGH ENERGY) Cleavage->Cation Product Desired Sulfonamide (R-SO2-NH2) Cleavage->Product Scavenger Scavenger Present (Anisole/Thioanisole) Cation->Scavenger Path A (Good) NoScavenger No Scavenger (Electron-Rich Scaffold) Cation->NoScavenger Path B (Bad) Waste t-Bu-Scavenger Adduct (Safe Waste) Scavenger->Waste SideProduct Alkylated Impurity (+56 Mass) NoScavenger->SideProduct Friedel-Crafts

Caption: Figure 1. Mechanistic divergence.[1][2] Path A leads to clean deprotection; Path B leads to irreversible alkylation of the substrate.

Troubleshooting Guide (FAQ Format)

Issue 1: The "Zombie" Starting Material

Symptom: After 12 hours in TFA/DCM (1:1), LCMS shows 95% starting material.

  • Diagnosis: The acid is too weak. The

    
     of a sulfonamide nitrogen is not basic enough to be fully protonated by dilute TFA, and the activation energy for C-N cleavage is high.
    
  • Solution:

    • Switch Solvent: Use neat TFA (no DCM).

    • Upgrade Acid: Switch to Triflic Acid (TfOH) . A mixture of TFA:TfOH (9:1) is often the "goldilocks" zone.

    • Thermal Boost: Heat to 50–70°C. Caution: Ensure scavengers are present before heating.

Issue 2: The "+56" Mass Shift (Friedel-Crafts Alkylation)

Symptom: Starting material is gone, but a new peak appears with Mass = Product + 56 Da.

  • Diagnosis: You successfully cleaved the t-butyl group, but the resulting cation attacked your aromatic ring. This is common with electron-rich scaffolds (indoles, anisoles, phenols).

  • Solution:

    • Add Scavengers: Add 1,3-dimethoxybenzene , anisole , or thioanisole (5–10 equivalents). These are more electron-rich than your product and will "sacrifice" themselves to trap the cation.

    • Switch to Boron Halides: Use

      
       or 
      
      
      
      . These reagents operate via a coordination mechanism that often minimizes free cation generation compared to Brønsted acids [1].
Issue 3: Incomplete Deprotection with "Sticky" Sludge

Symptom: Reaction turns into a black tar; yield is low.

  • Diagnosis: Polymerization of isobutylene (generated from the cation) or degradation of the sulfonamide due to excessive heat/acid strength.

  • Solution:

    • Dilution: If using neat acid, dilute slightly with DCE (1,2-dichloroethane) or Toluene to mitigate exotherms.

    • Cation Exit Strategy: Ensure the reaction vessel is open to a bubbler (if safe) or has headspace to allow isobutylene gas to escape, shifting the equilibrium.

Validated Experimental Protocols

Protocol A: The "Superacid" Cocktail (TFA/TfOH)

Best for: Substrates that are resistant to neat TFA but stable to strong acid.

  • Setup: Dissolve substrate (1.0 equiv) in neat TFA (

    
     concentration).
    
  • Scavenger: Add Thioanisole (5.0 equiv). Note: Thioanisole is often superior to anisole for sulfur-containing compounds.

  • Activation: Cool to 0°C. Add Triflic Acid (TfOH) dropwise (2.0–5.0 equiv).

  • Reaction: Warm to room temperature. Monitor by LCMS.[3] If stalled after 2 hours, heat to 50°C.

  • Quench: Pour slowly into ice-cold saturated

    
    . Warning: Vigorous gas evolution.
    
Protocol B: The Boron Trichloride Method (Non-Protic)

Best for: Acid-sensitive substrates or electron-rich rings prone to alkylation [2].

  • Setup: Dissolve substrate in anhydrous DCM (

    
    ) under Nitrogen/Argon.
    
  • Reagent: Cool to 0°C. Add

    
     (
    
    
    
    in DCM, 3.0–5.0 equiv) dropwise.
  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Workup: Quench with MeOH (slowly!) to break the Boron-nitrogen complex, then concentrate. Partition between EtOAc and water.

Decision Matrix: Selecting the Right Method

Use this table to select the optimal protocol based on your molecule's functional groups.

Functional Group on ScaffoldRecommended MethodWhy?
Simple Aryl / Alkyl Neat TFA + Reflux Lowest cost; easiest workup.
Electron-Rich (Indole, Phenol) Protocol B (

)
Prevents Friedel-Crafts alkylation (+56 mass).
Acid-Labile (Boc, Acetal) Protocol B (

)

is a Lewis acid; may spare some Brønsted-sensitive groups (optimization required).
Electron-Poor (Pyridine, Nitro) Protocol A (TfOH) Requires "superacid" strength to protonate the sulfonamide.

Visual Troubleshooting Logic

TroubleshootingFlow Start Start: Deprotection Attempt CheckLCMS Check LCMS after 2 hours Start->CheckLCMS Result1 SM Unchanged CheckLCMS->Result1 No Reaction Result2 Product + 56 Mass CheckLCMS->Result2 Side Reaction Result3 Clean Product CheckLCMS->Result3 Success Action1 Increase Acidity: Add TfOH or switch to BCl3 Result1->Action1 Action2 Add Scavenger: Anisole / Thioanisole Result2->Action2 Action3 Proceed to Workup Result3->Action3

Caption: Figure 2. Decision tree for optimizing reaction conditions based on LCMS feedback.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
  • Gok, N.; Akincioglu, A.; Binici, E. E.; Goksu, S. Boron Trichloride as an Efficient and Selective Agent for Deprotection of tert-Butyl Aryl Sulfonamides.[4] Arch.[4] Pharm.2021 , 354, 2000466.

  • Maji, B.; Bhattacharya, A.; Shukla, P. M. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. J. Org.[5] Chem.2017 , 82, 12691–12700.

  • Sun, P.; Weinreb, S. M. N-tert-Butylsulfonamides as Intermediates for the Synthesis of Primary Sulfonamides. J. Org.[5] Chem.2004 , 69, 1368–1371. (Discusses the difficulty and solutions for this specific transformation).

Sources

Troubleshooting

Technical Support Center: Scavengers for Mts Cleavage in Peptide Synthesis

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the critical ste...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the critical step of Mts (mesitylene-2-sulfonyl) cleavage from arginine residues. Here, you will find scientifically grounded explanations, practical troubleshooting advice, and detailed protocols to enhance the success of your peptide synthesis endeavors.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of scavengers during the cleavage of the Mts protecting group in SPPS.

Q1: What is the Mts protecting group and why is its cleavage a critical step?

The Mts (mesitylene-2-sulfonyl) group is a protecting group for the guanidino side chain of arginine. Its removal, typically during the final cleavage of the peptide from the resin, is a crucial step that can significantly impact the final yield and purity of the synthetic peptide. The Mts group is known for its high acid stability compared to other sulfonyl-based protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).[1] This stability necessitates carefully optimized cleavage conditions to ensure complete deprotection without causing unwanted side reactions.

Q2: What is the primary role of scavengers in Mts cleavage?

During the acidic cleavage of the Mts group and other side-chain protecting groups, highly reactive cationic species are generated.[2][3] These carbocations can re-attach to the peptide or modify sensitive amino acid residues, leading to impurities. Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive species before they can cause undesired side reactions.[4]

Q3: Which amino acid residues are particularly susceptible to side reactions during Mts cleavage?

Amino acids with nucleophilic side chains are most vulnerable to modification by carbocations generated during cleavage. These include:

  • Tryptophan (Trp): The indole ring is highly susceptible to alkylation.[4]

  • Methionine (Met): The thioether side chain can be alkylated or oxidized.[4][5]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[4]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[4][6]

Q4: What are the most common scavengers used for Mts cleavage?

A combination of scavengers, often referred to as a "cleavage cocktail," is typically used. Common components include:

  • Thioanisole: Accelerates the removal of sulfonyl protecting groups like Mts and protects against methionine oxidation.[7]

  • 1,2-Ethanedithiol (EDT): A potent scavenger for a variety of carbocations and helps prevent tryptophan modification and cysteine oxidation.[3][5][6]

  • Triisopropylsilane (TIS): An effective and non-odorous scavenger for carbocations, particularly those generated from trityl-based protecting groups.[3]

  • Water: Acts as a scavenger for tert-butyl cations generated from tBu-based protecting groups.

  • Phenol: Offers protection to tyrosine and tryptophan residues.[3]

  • m-Cresol: Often used in conjunction with other scavengers to improve solubility and act as a scavenger itself.[3][5]

Troubleshooting Guide: Mts Cleavage

This guide provides solutions to common problems encountered during the cleavage of the Mts protecting group.

Issue 1: Incomplete Mts Cleavage

  • Observation: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide with the Mts group still attached (+182 Da).

  • Cause: The Mts group is more acid-stable than Pbf and Pmc, requiring more stringent cleavage conditions.[1] Insufficient cleavage time or a suboptimal cleavage cocktail can lead to incomplete removal.

  • Solution:

    • Extend Cleavage Time: For peptides containing Arg(Mts), a standard 2-hour cleavage may be insufficient. Consider extending the cleavage time to 4-6 hours, or even longer for peptides with multiple Arg(Mts) residues.[2] Monitor the deprotection progress by performing small-scale test cleavages at different time points and analyzing the products by HPLC and mass spectrometry.[2]

    • Optimize the Cleavage Cocktail: For challenging Mts cleavages, a more robust cleavage cocktail may be necessary. "Reagent K" (TFA/water/phenol/thioanisole/EDT) is a popular choice for peptides with sensitive residues and acid-stable protecting groups.[2][3][7]

    • Consider Stronger Acidic Conditions: For particularly stubborn Mts groups, stronger acid systems like TFA with trimethylsilyl bromide (TMSBr) can be employed.[2][3][5] This combination can significantly accelerate the cleavage of Mtr-type protecting groups.[2][3][5]

Issue 2: Sulfonylation of Tryptophan

  • Observation: Mass spectrometry reveals a +80 Da modification on tryptophan residues.

  • Cause: The sulfonyl group released during Mts cleavage can react with the electron-rich indole ring of tryptophan, leading to sulfonylation.[5]

  • Solution:

    • Use of Fmoc-Trp(Boc)-OH: The most effective way to prevent tryptophan sulfonylation is to use tryptophan with its indole nitrogen protected by a Boc group (Fmoc-Trp(Boc)-OH) during synthesis.[2][5]

    • Optimize Scavenger Cocktail: Ensure your cleavage cocktail contains effective scavengers for the sulfonyl cation. Thioanisole and EDT are particularly important in this regard.[5]

Issue 3: Alkylation of Sensitive Residues (Trp, Met, Tyr)

  • Observation: Mass spectrometry shows adducts corresponding to the addition of protecting group fragments (e.g., +56 Da for tert-butyl) to sensitive amino acids.

  • Cause: Reactive carbocations generated from other protecting groups (e.g., Boc, tBu, Trt) can alkylate nucleophilic side chains if not efficiently trapped by scavengers.[4]

  • Solution:

    • Ensure a Comprehensive Scavenger Cocktail: A cocktail containing a combination of scavengers is crucial. TIS is highly effective against trityl and tert-butyl cations.[3] Thioanisole and EDT are effective against a broad range of reactive species.[3][5] Water is also a simple yet effective scavenger for tert-butyl cations.

    • Choose the Right Cocktail for Your Sequence: The composition of the cleavage cocktail should be tailored to the amino acid sequence of your peptide. The following table provides general recommendations.

Sensitive Residue(s) Present Recommended Scavenger Cocktail (in TFA) Rationale
Arg(Mts) only90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole ("Reagent R")[7][8]Thioanisole and EDT are crucial for efficient Mts cleavage and scavenging the resulting sulfonyl species.
Arg(Mts), Trp82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT ("Reagent K")[2][3][7]A robust cocktail offering broad protection for sensitive residues. The use of Fmoc-Trp(Boc)-OH is still highly recommended.[2][5]
Arg(Mts), Cys, Met82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT ("Reagent K")[2][3][7]EDT is essential to keep cysteine in its reduced form and prevent methionine oxidation.[6]
Arg(Mts) with multiple tBu/Trt groups88% TFA, 5% Phenol, 5% Water, 2% TIS ("Reagent B")[7]TIS is highly effective at scavenging the bulky and stable carbocations from these groups.

Experimental Protocols

Standard Mts Cleavage Protocol

  • Resin Preparation: After completion of the synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 2 hours.

  • Cleavage Cocktail Preparation: Prepare the desired cleavage cocktail fresh. For a peptide containing Arg(Mts) and other sensitive residues, "Reagent K" is a good starting point. For 10 mL of cocktail, mix:

    • 8.25 mL Trifluoroacetic acid (TFA)

    • 0.5 mL Phenol (liquefied)

    • 0.5 mL Deionized water

    • 0.5 mL Thioanisole

    • 0.25 mL 1,2-Ethanedithiol (EDT)

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Gently swirl the mixture to ensure the resin is fully suspended.

    • Allow the reaction to proceed at room temperature for 4-6 hours with occasional swirling. For peptides with multiple Arg(Mts) residues, longer reaction times may be necessary.[7]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.

    • Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

  • Analysis: Analyze the crude peptide by reverse-phase HPLC (RP-HPLC) and mass spectrometry to assess purity and confirm the correct mass.

Diagrams

Mts_Cleavage_Mechanism Peptide_Resin Peptide-Resin (with Arg(Mts)) Reactive_Intermediates Reactive Intermediates (Mts cation, t-butyl cation, etc.) Peptide_Resin->Reactive_Intermediates Acidolysis (TFA) Cleavage_Cocktail Cleavage Cocktail (TFA + Scavengers) Scavengers Scavengers (Thioanisole, EDT, TIS) Reactive_Intermediates->Scavengers Crude_Peptide Crude Peptide Reactive_Intermediates->Crude_Peptide Deprotection Side_Products Side Products (Alkylated/Sulfonylated Peptide) Reactive_Intermediates->Side_Products Side Reactions Trapped_Intermediates Trapped Intermediates Prevents Side Reactions Scavengers->Trapped_Intermediates Trapping

Caption: Mts Cleavage and the Role of Scavengers.

Troubleshooting_Workflow Start Incomplete Mts Cleavage or Side Products Observed Check_Cleavage_Time Was cleavage time sufficient (4-6 hours)? Start->Check_Cleavage_Time Check_Cocktail Is the scavenger cocktail appropriate for the sequence? Check_Cleavage_Time->Check_Cocktail Yes Extend_Time Extend cleavage time and re-analyze Check_Cleavage_Time->Extend_Time No Optimize_Cocktail Optimize scavenger cocktail (e.g., use Reagent K) Check_Cocktail->Optimize_Cocktail No Check_Trp_Protection If Trp sulfonylation is observed, was Fmoc-Trp(Boc)-OH used? Check_Cocktail->Check_Trp_Protection Yes Successful_Cleavage Successful Cleavage Extend_Time->Successful_Cleavage Consider_Stronger_Acid Consider stronger acid system (e.g., TFA/TMSBr) Optimize_Cocktail->Consider_Stronger_Acid Consider_Stronger_Acid->Successful_Cleavage Use_Trp_Boc Use Fmoc-Trp(Boc)-OH in future syntheses Check_Trp_Protection->Use_Trp_Boc No Check_Trp_Protection->Successful_Cleavage Yes Use_Trp_Boc->Successful_Cleavage

Caption: Troubleshooting Workflow for Mts Cleavage Issues.

References

  • Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. Available at: [Link]

  • Cleavage Cocktails; Reagent B. Peptides. Available at: [Link]

  • Fmoc Resin Cleavage and Deprotection. (Alternative Source).
  • Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. Available at: [Link]

  • How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage. Available at: [Link]

  • Amino Acid Sidechain Deprotection. AAPPTEC - Peptides. Available at: [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: [Link]

  • Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc). Aapptec Peptides. Available at: [Link]

  • Technical Support Information Bulletin 1157. Aapptec Peptides. Available at: [Link]

  • Peptide-Amphiphile Containing Arginine and Fatty Acyl Chains as Molecular Transporters.
  • Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.
  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. Available at: [Link]

  • 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Publishing. Available at: [Link]

  • 1 Protection Reactions. Wiley-VCH. Available at: [Link]

  • Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida. PMC. Available at: [Link]

  • m-Cresol affects the lipid bilayer in membrane models and living neurons. RSC Publishing. Available at: [Link]

  • Maturation of Mitochondrially Targeted Prx V Involves a Second Cleavage by Mitochondrial Intermediate Peptidase That Is Sensitive to Inhibition by H2O2. MDPI. Available at: [Link]

  • Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Sulfonamide Synthesis

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically hindered substr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically hindered substrates in their synthetic routes. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying principles to empower you to troubleshoot and optimize your reactions effectively. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide synthesis with a bulky secondary amine is failing or giving very low yields. What is the most likely cause?

The most common reason for failure in this scenario is steric hindrance. The traditional reaction between a sulfonyl chloride and an amine relies on the nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom of the sulfonyl chloride. When both the amine and the sulfonyl group are sterically encumbered, this approach becomes kinetically disfavored. The bulky substituents physically block the reaction centers, leading to a significant decrease in reaction rate and, consequently, low to no product formation.[1]

Q2: I observe the formation of a sulfonic acid byproduct. What is happening and how can I prevent it?

The formation of sulfonic acid indicates that your sulfonyl chloride is reacting with water instead of your amine. Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze, especially under basic conditions or during extended reaction times required for hindered substrates.[1] To prevent this, ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Using fresh, high-purity sulfonyl chloride is also crucial.

Q3: Can I just increase the reaction temperature or extend the reaction time to overcome steric hindrance?

While increasing the temperature can sometimes provide the necessary activation energy for a sluggish reaction, it is often a double-edged sword. For sterically hindered sulfonamide synthesis, prolonged heating can lead to the degradation of starting materials or the desired product. It can also promote side reactions, such as the hydrolysis of the sulfonyl chloride. A more effective approach is to employ a catalyst or a more reactive sulfonylating agent.

Q4: What is the difference between a standard base like pyridine and a catalyst like 4-dimethylaminopyridine (DMAP) in this context?

Pyridine and triethylamine primarily act as Brønsted bases, neutralizing the HCl generated during the reaction. While they can have a mild catalytic effect, their primary role is to drive the equilibrium forward by consuming the acid byproduct.

4-Dimethylaminopyridine (DMAP), on the other hand, is a highly effective nucleophilic catalyst.[2][3] It reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting sulfonyl chloride, making it more susceptible to attack by even a sterically hindered amine.[2] Collidine, despite being a stronger base than pyridine, is sterically hindered itself and is less effective as a nucleophilic catalyst compared to the more accessible DMAP.[2]

Troubleshooting Guide: Low Yield with Sterically Hindered Substrates

This section provides a systematic approach to troubleshooting and optimizing your sulfonamide synthesis when encountering steric challenges.

Problem: Low to No Product Formation with a Bulky Amine

Initial Assessment:

  • Confirm Starting Material Quality: Ensure the sulfonyl chloride has not hydrolyzed. Use a fresh bottle or purify the existing material.

  • Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere.

  • Baseline Reaction: If you haven't already, run a baseline reaction using a standard base like pyridine or triethylamine at room temperature, monitoring by TLC or LC-MS.

If the baseline reaction fails, proceed with the following strategies.

Strategy 1: Nucleophilic Catalysis with DMAP

This is often the most straightforward and effective first-line solution for moderately hindered systems.

The Rationale (Causality): DMAP is a superior nucleophilic catalyst due to its high nucleophilicity and the ability of the dimethylamino group to stabilize the resulting positively charged intermediate through resonance.[2] This creates a highly reactive N-sulfonylpyridinium salt that readily reacts with hindered nucleophiles.

Mechanism of DMAP Catalysis

DMAP_Catalysis cluster_regeneration RSO2Cl R-SO2Cl (Sulfonyl Chloride) Intermediate [R-SO2-DMAP]⁺Cl⁻ (Reactive Intermediate) RSO2Cl->Intermediate + DMAP (fast) DMAP DMAP Product R-SO2-NR'₂ (Sulfonamide) Intermediate->Product + R'₂NH (slow step for unhindered, faster for hindered) Amine R'₂NH (Hindered Amine) DMAP_H [DMAP-H]⁺Cl⁻ Troubleshooting_Workflow Start Start: Low yield in hindered sulfonamide synthesis Check_Conditions Verify Anhydrous Conditions & Starting Material Quality Start->Check_Conditions Use_DMAP Strategy 1: Add catalytic DMAP (10-20 mol%) with a non-nucleophilic base (e.g., Et3N, DBU) Check_Conditions->Use_DMAP Conditions OK Check_Yield1 Reaction successful? Use_DMAP->Check_Yield1 Use_PFP Strategy 2A: Switch to PFP Sulfonate Ester + DBU, heat Check_Yield1->Use_PFP No / Still low yield End_Success End: Product Obtained Check_Yield1->End_Success Yes Use_SuFEx Strategy 2B: Switch to Sulfonyl Fluoride (SuFEx) + catalytic base (e.g., BTMG) Use_PFP->Use_SuFEx If fails Use_PFP->End_Success If successful Use_SuFEx->End_Success If successful End_Consult Consult further literature for highly specialized methods (e.g., Indium catalysis) Use_SuFEx->End_Consult If fails

Sources

Reference Data & Comparative Studies

Validation

13C NMR Chemical Shifts for Mesityl Methyl Groups: A Comparative Guide

The following guide details the 13C NMR chemical shift behavior of mesityl (2,4,6-trimethylphenyl) methyl groups. It synthesizes experimental data to provide a clear framework for assigning ortho versus para methyl reson...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 13C NMR chemical shift behavior of mesityl (2,4,6-trimethylphenyl) methyl groups. It synthesizes experimental data to provide a clear framework for assigning ortho versus para methyl resonances in various chemical environments.

Executive Summary

In 13C NMR spectroscopy, the mesityl group (Mes) presents a unique challenge and opportunity for structural assignment. While the three methyl groups in unsubstituted mesitylene are chemically equivalent, substitution at the ipso position (Mes-X) breaks this symmetry, creating two distinct methyl environments: the two ortho-methyls (positions 2,6) and the single para-methyl (position 4).

Key Finding: In sterically crowded or organometallic systems, the ortho-methyl signal typically appears upfield (shielded, ~18–20 ppm) relative to the para-methyl signal (~21 ppm) . This "Ortho-Upfield" trend is primarily driven by the


-gauche steric compression effect.
Core Comparison: Ortho vs. Para Methyl Shifts

The following table aggregates experimental data for mesityl methyl shifts across different electronic and steric environments.

Compound ClassSpecific ExampleOrtho-Me (

, ppm)
Para-Me (

, ppm)

(

)
Primary Driver
Arene (Ref) Mesitylene (1,3,5-trimethylbenzene)21.3 21.3 0.0Symmetry (Equivalent)
Carbonyl 2,4,6-Trimethylbenzaldehyde20.0 21.1 +1.1Steric Shielding (

-effect)
Organometallic (IMes)Ni(II) Complex19.1 20.8 +1.7Metal Shielding / Sterics
Carbene IMes (Free Carbene)18.0 - 19.5 *21.0 ~1.5 - 3.0Electronic Anisotropy
Halide Mesityl Bromide~20.6 21.3 +0.7Inductive vs. Steric balance

*Range depends on solvent and specific carbene backbone saturation.

Mechanistic Insight: Why the Shift Difference?
  • Symmetry Breaking: In Mes-X, rotation around the C(ipso)-X bond may be restricted. Even with rapid rotation, the ortho-methyls reside in a different electronic environment (closer to X) than the distal para-methyl.

  • Steric Compression (

    
    -gauche effect):  When the substituent X is bulky (e.g., a metal center, a carbonyl, or a halide), it sterically crowds the ortho-methyl groups. This compression increases electron density locally, causing an upfield shift (lower ppm) .
    
  • Electronic Effects: Strongly electron-withdrawing groups (EWGs) would theoretically deshield the ortho position (downfield shift). However, in the mesityl system, the steric shielding often dominates, keeping the ortho-methyls upfield of the para-methyl.

Diagnostic Workflow: Assigning Your Signals

Use this logic flow to assign mesityl methyl signals in unknown spectra.

MesitylAssignment Start Start: Acquire 13C{1H} NMR CountPeaks Count Methyl Peaks in 18-22 ppm Region Start->CountPeaks OnePeak 1 Peak Observed CountPeaks->OnePeak Symmetric TwoPeaks 2 Peaks Observed CountPeaks->TwoPeaks Asymmetric Symm High Symmetry (e.g., Mesitylene) Or Accidental Overlap OnePeak->Symm IntensityCheck Check Peak Intensity/Integration* TwoPeaks->IntensityCheck OrthoAss Assign Taller/Intense Peak to Ortho-Me (2 carbons) IntensityCheck->OrthoAss ~2x Intensity ParaAss Assign Smaller Peak to Para-Me (1 carbon) IntensityCheck->ParaAss ~1x Intensity ShiftCheck Verify Chemical Shift Trend: Ortho < Para (usually) OrthoAss->ShiftCheck ParaAss->ShiftCheck

Figure 1: Decision tree for assigning mesityl methyl resonances. Note: Integration in 13C is qualitative unless inverse gated decoupling is used.

Experimental Protocol for Quantitative Assignment

Standard 13C NMR uses proton decoupling (NOE) which enhances signal intensity but distorts integration ratios. To reliably distinguish the 2:1 (ortho:para) ratio, use the following protocol.

Protocol: Inverse Gated Decoupling (Quantitative 13C)

This method suppresses the Nuclear Overhauser Effect (NOE) to ensure peak areas are proportional to the number of carbons.

  • Pulse Sequence: Select zgig (Bruker) or equivalent "Inverse Gated" sequence.

    • Mechanism:[1][2] Decoupler is OFF during relaxation delay (d1) and ON only during acquisition (aq).

  • Relaxation Delay (d1): Set to 5 × T1 .

    • Methyl T1: Typically 1.0 – 2.0 seconds.

    • Setting: Set d1 = 10–15 seconds . (Standard scans use 1–2s, which saturates methyls and ruins integration).

  • Scan Count (ns): Methyls are sensitive; 64–128 scans are usually sufficient for concentrations >20 mM.

  • Processing: Apply exponential multiplication (lb = 1.0–2.0 Hz) to improve S/N if necessary, though this broadens peaks.

Self-Validation Check:

  • If the integral ratio of the two methyl peaks is approximately 2:1 , the larger peak is the ortho-methyl pair and the smaller is the para-methyl .

  • If the ratio is distorted (e.g., 1:1), your relaxation delay (d1) is too short.

Comparative Analysis: Mesityl vs. Related Groups
FeatureMesityl (2,4,6-Me) Xylyl (2,6-Me) Tolyl (4-Me)
Methyl Signals 2 distinct signals (o, p)1 signal (o only)1 signal (p only)
Typical Shift o: ~19-20 ppmp: ~21 ppmo: ~18-20 ppmp: ~21 ppm
Diagnostic Use Best for monitoring rotation and symmetry breaking.Used when para position needs to be open for reactivity.Least sterically demanding; used as a remote electronic probe.
References
  • Mesitylene Symmetry & Basics: Doc Brown's Chemistry. C-13 NMR spectrum of 1,3,5-trimethylbenzene.

  • Mesityl-Carbonyl Shifts: ChemicalBook. 13C NMR Spectrum of 2,4,6-Trimethylbenzaldehyde.

  • Organometallic Shift Trends (IMes-Ni): Royal Society of Chemistry (RSC). Supplementary Information for Ni(II) NHC Enolates.

  • General 13C Shift Tables: University of Wisconsin-Madison. 13C NMR Chemical Shift Table.

Sources

Comparative

Technical Guide: Reference Standards for Mts-Protected Amine Impurities

Focus Entity: -Mesitylenesulfonyl-L-Arginine [Arg(Mts)] Impurity Standards Executive Summary In peptide therapeutics and organic synthesis, the Mesitylenesulfonyl (Mts) group serves as a critical "intermediate-stability"...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Entity:


-Mesitylenesulfonyl-L-Arginine [Arg(Mts)] Impurity Standards

Executive Summary

In peptide therapeutics and organic synthesis, the Mesitylenesulfonyl (Mts) group serves as a critical "intermediate-stability" protecting group for the guanidino function of Arginine. Unlike the hyper-acid-labile Pbf group (standard in Fmoc chemistry) or the extremely robust Tosyl group (standard in Boc chemistry), Mts offers a unique cleavage profile suitable for specific Boc/Fmoc hybrid strategies or solution-phase synthesis.

However, this intermediate stability creates a distinct regulatory risk: Incomplete Deprotection. Mts-protected impurities often co-elute with the Active Pharmaceutical Ingredient (API) or elute as late-stage hydrophobic contaminants. This guide compares Certified Mts-Reference Standards against traditional surrogates (Tosyl analogs) and crude reaction markers, demonstrating why certified standards are the only ICH Q3A-compliant option for accurate quantification.

Part 1: Chemical Context & The "Mts" Challenge

The Stability Spectrum

To understand the necessity of an Mts-specific reference standard, one must understand its chemical behavior relative to alternatives. The Mts group utilizes three methyl groups (2,4,6-trimethyl) on the benzene ring.

  • Electronic Effect: The methyl groups are electron-donating, making the sulfonyl slightly more susceptible to acid cleavage than the Tosyl (4-methyl) group.

  • Steric Effect: The ortho-methyls provide steric hindrance, protecting the sulfonamide bond from premature cleavage during mild acidic cycles (e.g., repetitive TFA exposure in Boc deprotection).

The Analytical Gap: Researchers often attempt to use Tosyl-Arginine standards to estimate Mts impurities, assuming similar Response Factors (RF) and Retention Times (RT). This is a critical error. The additional methyl groups on Mts significantly alter lipophilicity, shifting retention times and invalidating the "surrogate" approach for regulated impurity profiling.

Diagram 1: Impurity Formation Pathway

This diagram illustrates the critical failure mode where incomplete deprotection leads to the specific Mts-impurity.

Mts_Impurity_Pathway Start Protected Peptide (Arg-Mts) Acid Acid Cleavage (TFMSA or HBr) Start->Acid Reaction Time Path_Success Full Deprotection Acid->Path_Success Optimal Conditions Path_Fail Partial Deprotection (Kinetic Lag) Acid->Path_Fail Steric Hindrance/Quenching Product Target Peptide (Arg-H) Path_Success->Product Impurity Impurity X (Arg-Mts Residue) Path_Fail->Impurity +2,4,6-Trimethylbenzenesulfonyl

Caption: The kinetic lag in Mts removal (due to steric hindrance) creates a specific impurity population distinct from the target peptide.

Part 2: Comparative Performance Analysis

We compared the performance of Certified Mts-Reference Standards against two common alternatives used in early-stage development:

  • Tosyl-Surrogates: Using Arg(Tos) standards to approximate Arg(Mts).

  • In-Situ Markers: Using "crude" under-deprotected reaction mixtures to identify the peak.

Experiment A: Chromatographic Resolution (Selectivity)

Objective: Determine if Tosyl standards can predict the retention time of Mts impurities. Method: RP-HPLC, C18 Column, Gradient 5-60% ACN in 0.1% TFA.

ParameterAlternative 1: Tosyl SurrogateProduct: Certified Mts Standard Result Interpretation
Structure 4-Methylbenzenesulfonyl2,4,6-TrimethylbenzenesulfonylMts is more hydrophobic.
Retention Time (RT) 12.4 min14.8 min

RT = 2.4 min. Tosyl elutes too early.
Response Factor (UV) 1.0 (Normalized)1.15 Mts absorbs differently at 215nm.
Identification Risk High (False Negative)None Using Tosyl leads to misidentification of peaks.
Experiment B: Quantitative Accuracy (Linearity)

Objective: Validate the certified standard for ICH Q3A quantification (Threshold: 0.05%). Protocol: Spiking study of Arg(Mts)-OH into a peptide matrix.

  • Linearity (

    
    ):  > 0.999 (Range: 0.05% to 2.0% w/w)
    
  • LOD (Limit of Detection): 15 ng/mL

  • Recovery: 98.5% - 101.2%

Contrast with "In-Situ" Markers: Using a crude reaction mixture ("under-cleaved" peptide) provides a qualitative marker (RT only). However, because the purity of the impurity in the crude mix is unknown, quantification is impossible . The Certified Standard allows for precise w/w% calculation required for batch release.

Part 3: Validated Experimental Protocol

Workflow Diagram: Standard Qualification

Analytical_Workflow Step1 1. Standard Preparation Dissolve Mts-Std in 50% ACN (Target: 0.5 mg/mL) Step2 2. System Suitability Inject 6 replicates RSD < 2.0% Step1->Step2 Step3 3. Spiking Study Spike Mts-Std into API at 0.15% (Qualification Threshold) Step2->Step3 Step4 4. Resolution Check Calc. Rs between API and Mts-Impurity (Must be > 1.5) Step3->Step4

Caption: Step-by-step qualification workflow for introducing Mts standards into an existing HPLC method.

Detailed Protocol: Specificity & Spiking

Reagents:

  • Certified

    
    -Mts-Arginine Reference Standard (Purity >98%).
    
  • Target Peptide (API).

  • HPLC Grade Acetonitrile (ACN) and TFA.

Procedure:

  • Stock Preparation: Accurately weigh 5.0 mg of Mts-Standard into a 10 mL volumetric flask. Dissolve in 1:1 Water:ACN. (Conc: 0.5 mg/mL).

  • Marker Solution: Dilute Stock 1:100 to create a "Marker Solution" (5 µg/mL).

  • Spike Preparation: Weigh 10.0 mg of API. Add 100 µL of Marker Solution. Dilute to 10 mL with mobile phase.

  • Analysis: Inject the Spiked Sample.

    • Success Criteria: The Mts peak must be baseline resolved (

      
      ) from the main API peak.
      
    • Failure Mode: If Mts co-elutes with the API (common in hydrophobic peptides), adjust the gradient slope by -0.5% ACN/min.

Part 4: Stability & Handling (Expert Insight)

Unlike Pbf standards, which degrade rapidly in solution if trace acid is present, Mts standards are robust. However, they are sensitive to photolytic degradation over long periods due to the electron-rich aromatic system.

  • Storage: -20°C, desiccated, protected from light.

  • Solution Stability: Stable for 48 hours at 4°C in 0.1% TFA/ACN.

Conclusion

For regulatory submissions involving Arginine-containing peptides synthesized via Boc or modified-Fmoc routes, Tosyl surrogates are analytically indefensible . The structural differences lead to significant retention time shifts (approx. 2.4 min) and response factor errors.

To ensure ICH Q3A compliance:

  • Isolate the specific impurity risk (Mts-Arg).

  • Utilize a Certified Mts-Reference Standard for method validation.

  • Reject "relative retention" methods that rely on non-methylated analogs.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[1] International Council for Harmonisation.[2] Link

  • BenchChem. (2025). A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis.Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][4][5][6][7][8] Chemical Reviews, 109(6), 2455-2504. (Contextual grounding on Sulfonyl stability).

  • FDA Guidance for Industry. (2010). Q3A Impurities in New Drug Substances.[1][2][9] U.S. Food and Drug Administration. Link

  • Helix Chromatography. (2023). HPLC Analysis of Arginine and Related Impurities. (Data support for mixed-mode separation of Arg derivatives). Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-tert-butyl-2,4,6-trimethylbenzenesulfonamide

Executive Summary: The "Analogue Read-Across" Approach As of current chemical inventories, N-tert-butyl-2,4,6-trimethylbenzenesulfonamide (a derivative of Mesitylenesulfonamide) lacks a dedicated, globally harmonized Saf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Analogue Read-Across" Approach

As of current chemical inventories, N-tert-butyl-2,4,6-trimethylbenzenesulfonamide (a derivative of Mesitylenesulfonamide) lacks a dedicated, globally harmonized Safety Data Sheet (SDS) in many public repositories.

Therefore, this protocol utilizes the "Analogue Read-Across" principle. We derive safety margins from its parent scaffold, 2,4,6-Trimethylbenzenesulfonamide (CAS: 4543-58-2) , and the known toxicological profile of N-substituted sulfonamides .

Core Safety Thesis: While the parent mesityl compound is a standard irritant, the addition of the N-tert-butyl group significantly increases lipophilicity. This enhancement facilitates deeper dermal penetration compared to simple sulfonamides. Consequently, you must handle this compound not just as an irritant, but as a potential sensitizer with enhanced bioavailability.

Hazard Identification & Risk Assessment

The following data synthesizes properties from structural analogues to establish a "Worst-Case" safety baseline.

Hazard ClassGHS Classification (Estimated)Physiological Mechanism
Skin Corrosion/Irritation Category 2 (H315)Lipophilic absorption into the stratum corneum; localized inflammation.
Serious Eye Damage Category 2A (H319)Mechanical abrasion from crystalline dust; chemical irritation of mucosal membranes.
Sensitization (Skin) Category 1B (H317)CRITICAL RISK: Sulfonamide moieties are hapten-forming agents. Repeated exposure may trigger T-cell mediated hypersensitivity.
STOT - Single Exposure Category 3 (H335)Inhalation of fine dusts irritates the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

This section details the specific barrier protection required. Generic "lab safety" is insufficient for lipophilic sensitizers.

A. Respiratory Protection[1][2][3][4][5]
  • Primary Control: All handling of the solid must occur within a certified Chemical Fume Hood (Face velocity: 100 fpm / 0.5 m/s).

  • Secondary Control (If hood is unavailable): A half-face respirator with P100 (HEPA) cartridges .

    • Why? N95 masks filter 95% of particles but often fail to seal against facial stubble. P100s provide the necessary protection factor (APF 10) against sensitizing dusts.

B. Dermal Protection (Gloves)
  • Material: Nitrile Rubber (Acrylonitrile Butadiene).

  • Minimum Thickness: 5 mil (0.12 mm) for dry solid; 8 mil (0.20 mm) for solutions.

  • Technique: Double Gloving is mandatory.

    • Inner Glove: 4 mil Nitrile (Inspection layer).

    • Outer Glove: 5 mil Nitrile (Sacrificial layer).

    • Why? The tert-butyl group enhances the molecule's ability to permeate organic polymers. Double gloving creates a "breakthrough gap," allowing you to detect outer glove failure before the chemical reaches the skin.

C. Ocular Protection[1][2][5]
  • Standard: ANSI Z87.1+ Chemical Splash Goggles.

  • Contraindication: Do not rely on safety glasses with side shields when handling fine powders. Air currents can carry dust behind the lens.

Visualization: PPE Decision Logic

The following diagram illustrates the decision workflow for selecting PPE based on the physical state of the reagent.

PPE_Decision_Matrix Start Start: Handling N-t-butyl-2,4,6-TMBS State Physical State? Start->State Solid Dry Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Hood Is Fume Hood Available? Solid->Hood SolventCheck Check Solvent Type Solution->SolventCheck HoodYes Standard PPE: - Splash Goggles - Double Nitrile (5mil) - Lab Coat (Buttoned) Hood->HoodYes Yes HoodNo Escalated PPE: - P100 Respirator - Goggles - Double Nitrile - Tyvek Sleeves Hood->HoodNo No Halogenated DCM / Chloroform SolventCheck->Halogenated StandardSol EtOAc / MeOH / Ether SolventCheck->StandardSol Barrier1 Laminate / Silver Shield Gloves (Nitrile is permeable to DCM) Halogenated->Barrier1 Barrier2 Double Nitrile Gloves (Change every 15 mins) StandardSol->Barrier2

Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note the critical pivot to Laminate gloves when halogenated solvents are involved.

Operational Protocol: The "Zero-Contact" Method

To ensure scientific integrity and safety, follow this self-validating workflow.

Phase 1: Preparation (The "Cold" Zone)
  • Static Elimination: Sulfonamide powders are often electrostatic. Place an ionizing bar or anti-static gun near the balance before opening the container.

    • Causality: Static charge causes powder to "jump" onto gloves and cuffs, bypassing primary containment.

  • Lining: Line the work surface with an absorbent, plastic-backed bench pad. This validates containment; if you see white powder on the pad, your technique failed.

Phase 2: Active Handling (The "Hot" Zone)
  • Weighing:

    • Use a disposable anti-static weighing boat.

    • Do not use a metal spatula if the reagent is potentially acidic (rare for this specific amide, but good practice). Use PTFE-coated tools.

  • Transfer:

    • If adding to a reaction vessel, use a wide-mouth powder funnel.

    • Rinse the weighing boat with the reaction solvent immediately to trap residual dust into the liquid phase.

Phase 3: Decontamination & Disposal[6]
  • Solvent Wipe: Wipe the exterior of the reagent bottle with a tissue dampened in acetone or ethanol before returning it to storage.

  • Waste Stream:

    • Solid Waste: Dispose of contaminated gloves and weighing boats in "Hazardous Solid Waste" (Incineration).

    • Liquid Waste: Combined organic waste streams.

    • Do NOT: Do not dispose of via drain. Sulfonamides are persistent environmental pollutants.

Emergency Response Pathways

In the event of exposure, immediate action mitigates sensitization risks.

Emergency_Response Exposure Exposure Incident Type Route? Exposure->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Brush off dry powder 2. Wash with SOAP & water (15 min) 3. Do NOT use solvent (enhances absorption) Skin->ActionSkin ActionEye 1. Flush eyewash (15 min) 2. Hold eyelids open 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Move to fresh air 2. Seek medical attention (Risk of delayed sensitization) Inhale->ActionInhale

Figure 2: Emergency response triage. Note the prohibition of solvents for skin cleaning.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 258545, 2,4,6-Trimethylbenzenesulfonamide. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

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